BMS-684
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-28-23-15-9-8-14-22(23)25(26(27(28)32)31(33)34)30-18-16-29(17-19-30)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVOLEKHEMYRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of BMS-986278: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986278 is a potent and selective, orally bioavailable, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Developed by Bristol Myers Squibb, this investigational therapeutic is currently in late-stage clinical development for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[3][4] The mechanism of action of BMS-986278 centers on the disruption of the pro-fibrotic signaling cascade mediated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, a key driver in the pathogenesis of fibrosis.[5][6] Preclinical and clinical studies have demonstrated that BMS-986278 effectively attenuates the progression of fibrosis by inhibiting fibroblast recruitment, proliferation, and differentiation into myofibroblasts.[7][8]
Introduction to the LPA-LPA1 Signaling Axis in Fibrosis
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to the scarring and dysfunction of organs.[5] The LPA-LPA1 signaling axis has been identified as a central pathway in the initiation and progression of fibrosis.[9][10] LPA, a bioactive phospholipid, is produced at sites of tissue injury and inflammation and acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), of which LPA1 is a key member implicated in fibrosis.[6]
Activation of LPA1 by LPA initiates a downstream signaling cascade that promotes a multitude of pro-fibrotic cellular responses, including:
-
Fibroblast Recruitment and Migration: LPA1 signaling is a potent chemoattractant for fibroblasts, drawing them to the site of injury.
-
Fibroblast Proliferation and Survival: The pathway promotes the expansion of the fibroblast population.
-
Myofibroblast Differentiation: LPA1 activation drives the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive collagen production.
-
Epithelial Cell Injury and Vascular Leakage: The signaling cascade can also contribute to tissue damage and increase vascular permeability, further exacerbating the fibrotic process.[5]
Given its central role in driving these pathological processes, the LPA1 receptor has emerged as a compelling therapeutic target for anti-fibrotic drug development.
The Molecular Mechanism of Action of BMS-986278
BMS-986278 functions as a direct competitive antagonist of the LPA1 receptor. By binding to the receptor, it prevents the endogenous ligand, LPA, from activating the downstream signaling pathways. This targeted inhibition effectively blocks the pro-fibrotic cellular responses mediated by LPA1.
LPA1 Receptor Signaling Pathways
The LPA1 receptor couples to several heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, to initiate distinct downstream signaling cascades.[9]
References
- 1. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BMS’s LPA1 antagonist to enter Phase III IPF trial [clinicaltrialsarena.com]
- 4. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Lysophosphatidic acid signaling through its receptor initiates pro-fibrotic epithelial cell fibroblast communication mediated by epithelial cell derived connective tissue growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
BMS-684 as a selective DGKα inhibitor
An In-depth Technical Guide to BMS-684 as a Selective DGKα Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diacylglycerol kinase alpha (DGKα) has emerged as a critical checkpoint regulator within the T-cell signaling pathway, making it a compelling target for cancer immunotherapy.[1][2][3] By converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA), DGKα effectively terminates T-cell receptor (TCR) signaling and induces a state of T-cell anergy or hyporesponsiveness.[4][5] Inhibition of DGKα preserves DAG signaling, thereby lowering the activation threshold of T-cells and enhancing their anti-tumor functions.[3][6] This document provides a comprehensive technical overview of this compound, a potent and selective small molecule inhibitor of DGKα, detailing its mechanism of action, biochemical profile, and the experimental methodologies used for its characterization.
Mechanism of Action of this compound
The primary function of DGKα in T-cells is to act as a negative regulator of the immune response.[2] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), phospholipase C-γ1 (PLC-γ1) is activated, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] DAG is a critical second messenger that recruits and activates key downstream signaling proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide–releasing protein 1 (RasGRP1).[2][3] These proteins trigger signaling cascades, such as the Ras-ERK and PKC-NF-κB pathways, which are essential for T-cell activation, proliferation, and cytokine production.[2][4]
DGKα terminates this signaling by phosphorylating DAG to produce phosphatidic acid (PA).[3] This action reduces the availability of DAG and dampens the immune response, serving as an intracellular checkpoint.[4][7] this compound selectively inhibits DGKα, preventing the conversion of DAG to PA.[4] This leads to sustained high levels of DAG, which potentiates TCR signaling, enhances T-cell activation, and boosts anti-tumor immunity.[3][4] The inhibition of DGKα by this compound has been shown to induce the translocation of DGKα to the cell membrane, a phenomenon correlated with its inhibitory activity.[7][8]
T-Cell Receptor Signaling Pathway and DGKα Inhibition
Caption: TCR signaling cascade and the inhibitory action of this compound on DGKα.
Discovery and Optimization Workflow
This compound was identified through a high-throughput phenotypic screening strategy designed to discover compounds that block intracellular checkpoint signaling in T-cells without a preconceived molecular target. Over one million compounds were assessed for their ability to amplify the proliferation of primary human CD4+ T-cells stimulated with agonist antibodies for the TCR.[9] This target-agnostic approach led to the identification of the quinolone compound this compound, which served as a tractable starting point for a medicinal chemistry program.[9] Subsequent optimization efforts, guided by cellular assays, led to the development of more potent analogs like BMS-502, a dual DGKα and DGKζ inhibitor.[9]
Caption: Phenotypic screening and optimization workflow leading to this compound.
Quantitative Data Summary
This compound is a potent inhibitor of DGKα with high selectivity against other DGK isoforms and a favorable preclinical profile.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Description | Source(s) |
| DGKα IC₅₀ | 15 nM | Half-maximal inhibitory concentration against recombinant DGKα enzyme. | [8][10][11][12] |
| T-Cell IL-2 EC₅₀ | 5.43 µM | Half-maximal effective concentration for potentiation of IL-2 production in T-cells. | [8] |
| DGKα Translocation EC₅₀ | 0.54 µM | Half-maximal effective concentration for inducing DGKα translocation to the membrane in T-cells. | [8] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Description | Source(s) |
| DGKβ, DGKγ | Weakly inhibits | >100-fold selectivity for DGKα over these related Type I DGK family members. | [10][11][13][14] |
| Other DGK Isoforms | No inhibition | Does not inhibit the other seven DGK isozymes (δ, ε, ζ, η, θ, ι, κ). | [10][11][14] |
| Protein Kinase Panel | No noteworthy binding | Tested at 15 µM against a panel of 327 protein kinases. | [9] |
| Safety Panel | No activity | Tested at 30 µM against 11 ion channels, 3 transporters, 5 enzymes, 4 nuclear hormone receptors, and 19 GPCRs. | [9] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Description | Source(s) |
| Molecular Formula | C₂₇H₂₆N₄O₃ | [8][11] | |
| Molecular Weight | 454.52 g/mol | [11] | |
| Metabolic Stability | Favorable | Shows favorable stability in human and mouse liver microsomal preparations. | [9] |
| Membrane Permeability | 670 nm/sec (pH 5), 952 nm/sec (pH 7) | Measured in a parallel artificial membrane permeability assay (PAMPA). | [9] |
| Solubility | 10 mM in DMSO | [8] |
Experimental Protocols
The characterization of this compound involved several key biochemical and cell-based assays. The principles and general methodologies are described below.
DGKα Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DGKα, which is the phosphorylation of DAG. A common method employed is the ADP-Glo™ Kinase Assay.[10][11]
-
Principle: The assay measures the amount of ADP produced by the kinase reaction. The amount of ADP is directly proportional to the enzyme's activity. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.[10] A decrease in luminescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Key Reagents:
-
Recombinant full-length human DGKα enzyme.[10]
-
Lipid substrate: A diacylglycerol such as 1,2-dilauroyl-sn-glycerol (B159022) (DLG).[1][10]
-
ATP: As the phosphate (B84403) donor.
-
Reaction Buffer: Typically contains HEPES, NaCl, MgCl₂, CaCl₂, a detergent like TritonX-100, and DTT.[11]
-
ADP-Glo™ Reagent: To convert ADP to ATP and terminate the kinase reaction.
-
Kinase Detection Reagent: Contains luciferase and luciferin (B1168401) to produce light from ATP.
-
-
General Procedure:
-
The test compound (e.g., this compound) is serially diluted in DMSO and added to a multi-well plate (e.g., 384-well).[11]
-
The DGKα enzyme is added to the wells along with the reaction buffer.
-
The reaction is initiated by adding a mixture of the DAG substrate and ATP.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added, and the plate is incubated to allow the luminescent signal to stabilize.
-
Luminescence is read on a plate reader. The data is then used to calculate IC₅₀ values.
-
T-Cell Activation / Proliferation Assay (IL-2 Production)
This cell-based assay measures a functional consequence of DGKα inhibition—the enhancement of T-cell activation. A common readout for T-cell activation is the production of Interleukin-2 (IL-2).[4]
-
Principle: A genetically engineered Jurkat T-cell line is used, which contains a luciferase reporter gene under the control of an IL-2 promoter.[4][9] When the T-cells are activated via their TCR, the IL-2 promoter is engaged, leading to the expression of luciferase and the production of a luminescent signal. An increase in signal indicates enhanced T-cell activation.
-
Key Reagents:
-
TCR/CD3 Effector Cells (IL-2): Jurkat T-cells expressing the IL-2 promoter-luciferase reporter.[4]
-
T-cell stimulation method: Co-culture with antigen-presenting cells (APCs) or use of anti-TCR/CD3 antibodies.[4]
-
Test compound (this compound).
-
Luciferase detection reagent (e.g., Bio-Glo™ Reagent).[4]
-
-
General Procedure:
-
Effector cells are plated in a multi-well plate.
-
The test compound is added to the wells at various concentrations.
-
A stimulating agent (e.g., anti-CD3 antibody or aAPC cells) is added to activate the T-cells.[4]
-
The plate is incubated for a set period (e.g., six hours) to allow for cell activation and luciferase expression.[4]
-
The luciferase detection reagent is added to the wells.
-
Luminescence is measured using a luminometer. The results are used to calculate EC₅₀ values for the potentiation of T-cell activation.[4]
-
DGKα Cellular Translocation Assay
This high-content imaging assay visualizes and quantifies the movement of DGKα from the cytosol to the plasma membrane upon T-cell stimulation and compound treatment.[8]
-
Principle: T-cells are engineered to express DGKα fused to a fluorescent protein, such as Yellow Fluorescent Protein (YFP).[8] In resting cells, the YFP-DGKα is distributed throughout the cytoplasm. Upon T-cell activation, DGKα translocates to the plasma membrane.[15] Treatment with an inhibitor like this compound can enhance this translocation.[8] Automated microscopy and image analysis software are used to quantify the change in fluorescence intensity at the cell periphery versus the cytoplasm.
-
Key Reagents:
-
T-cell line (e.g., Jurkat) stably expressing YFP-DGKα.
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies).
-
Test compound (this compound).
-
High-content imaging system (automated fluorescence microscope).
-
-
General Procedure:
-
YFP-DGKα expressing cells are plated in an imaging-compatible multi-well plate.
-
Cells are treated with various concentrations of the test compound.
-
Cells are stimulated to induce translocation.
-
The plate is imaged using an automated microscope, capturing fluorescence in the YFP channel.
-
Image analysis algorithms are applied to identify individual cells and measure the fluorescence intensity at the plasma membrane and in the cytoplasm.
-
The ratio of membrane-to-cytosol fluorescence is calculated, and the data is used to determine the EC₅₀ for translocation.
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of DGKα. It was discovered through a target-agnostic phenotypic screen and has demonstrated clear cellular activity consistent with its mechanism of action: the potentiation of T-cell signaling. The comprehensive dataset, including its biochemical potency, selectivity, and favorable physicochemical properties, establishes this compound as a valuable research tool for investigating the role of DGKα in immunology and as a foundational molecule in the development of next-generation cancer immunotherapies that target intracellular T-cell checkpoints.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. agilent.com [agilent.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. promega.com [promega.com]
- 5. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. T Cell Activation Bioassay (IL-2) Protocol [promega.jp]
- 10. DGKA Kinase Enzyme System [worldwide.promega.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACS Medicinal Chemistry Letters: Technology Notes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Core Downstream Signaling Effects of DGKα Inhibition by BMS-684: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinase alpha (DGKα) has emerged as a critical signaling node and a promising therapeutic target in oncology and immunology. This enzyme phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial switch that regulates the balance between two key second messengers. Dysregulation of DGKα activity is implicated in various pathologies, including cancer cell proliferation and immune evasion.
BMS-684 is a potent and selective small-molecule inhibitor of DGKα, with a reported IC50 of 15 nM.[1][2] Its high selectivity, with over 100-fold greater potency for DGKα compared to the related DGKβ and DGKγ isoforms, and lack of inhibition of other seven DGK isozymes, makes it a valuable tool for elucidating the specific downstream consequences of DGKα inhibition.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of DGKα inhibition by this compound, with a focus on data presentation, detailed experimental protocols, and visualization of the key pathways and workflows. A structurally related dual DGKα/ζ inhibitor, BMS-502, is also discussed for comparative purposes.[3]
Downstream Signaling Pathways of DGKα Inhibition
The inhibition of DGKα by this compound elicits distinct downstream signaling cascades in different cellular contexts, primarily impacting the mTOR/HIF-1α axis in cancer cells and the Ras/Erk pathway in T cells.
In Cancer Cells: Attenuation of the mTOR/HIF-1α Pathway
In various cancer cell lines, DGKα activity is linked to the promotion of cell survival and proliferation. The product of DGKα, phosphatidic acid (PA), can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] By inhibiting DGKα, this compound reduces PA production, leading to the downregulation of mTOR signaling. This, in turn, affects the phosphorylation of downstream mTOR substrates, such as p70 S6 kinase (S6K) and 4E-BP1, which are critical for protein synthesis and cell growth.[5][6]
Furthermore, mTOR is a known regulator of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a pivotal role in tumor angiogenesis and metabolic adaptation to hypoxic environments.[7][8] Inhibition of the mTOR pathway by this compound consequently leads to a reduction in HIF-1α expression and the transcription of its target genes, such as vascular endothelial growth factor (VEGF).[9][10]
In T Cells: Enhancement of the Ras/Erk Pathway and T-Cell Activation
In T lymphocytes, DGKα acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, an increase in intracellular DAG levels is crucial for the recruitment and activation of key signaling proteins, including Ras guanyl nucleotide-releasing protein (RasGRP) and protein kinase C theta (PKCθ). DGKα attenuates this signal by converting DAG to PA.
By inhibiting DGKα, this compound sustains high levels of DAG, leading to prolonged activation of RasGRP and subsequently the Ras-Erk MAPK cascade.[11] This enhanced Erk signaling promotes T-cell activation, proliferation, and the production of effector cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[12] This mechanism underlies the potential of DGKα inhibitors as immunomodulatory agents in cancer therapy.
Data Presentation: Quantitative Effects of DGKα Inhibition
The following tables summarize the available quantitative data for this compound and the related inhibitor BMS-502.
Table 1: In Vitro Inhibitory Activity of this compound and BMS-502 against DGK Isoforms
| Compound | Target DGK Isoform | IC50 (nM) | Reference(s) |
| This compound | DGKα | 15 | [1][2] |
| DGKβ | >1500 | [1] | |
| DGKγ | >1500 | [1] | |
| BMS-502 | DGKα | 4.6 | [3] |
| DGKζ | 2.1 | [3] | |
| DGKι | 2.6 | [3] |
Table 2: Cellular Activity of this compound and BMS-502
| Compound | Assay | Cell Type | EC50 | Reference(s) |
| This compound | CD4+/Raji Cell Proliferation | Human CD4+ T cells | 2-4 µM | [13] |
| BMS-502 | Human Whole Blood IFNγ Production | Human Whole Blood | 280 nM | [13] |
| Mouse Cytotoxic T-cell IFNγ Assay | Mouse Cytotoxic T-cells | 340 nM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream effects of DGKα inhibition. While specific protocols for this compound are not always publicly available, the following are representative and widely accepted methods.
DGKα Enzymatic Activity Assay
This assay measures the kinase activity of DGKα and the inhibitory potential of compounds like this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Prepare a solution of recombinant human DGKα enzyme in reaction buffer.
-
Prepare a solution of diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol) in a suitable solvent.
-
Prepare a solution of ATP at a concentration near the Km for DGKα.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the DGKα enzyme, DAG substrate, and this compound dilutions.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection:
-
The amount of ADP produced, which is proportional to the DGKα activity, can be measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling Proteins
This protocol is used to detect changes in the phosphorylation status and expression levels of proteins in the mTOR/HIF-1α and Ras/Erk pathways following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., U87 glioblastoma) or T cells (e.g., Jurkat) in appropriate culture plates.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
T-Cell Activation and Proliferation Assays
These assays are used to assess the functional consequences of DGKα inhibition on T-cell activation and proliferation.
a) T-Cell Activation by Flow Cytometry (FACS)
Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Optionally, purify CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS).
-
-
T-Cell Stimulation and Treatment:
-
Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium.
-
Add serial dilutions of this compound or DMSO.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours.
-
-
Staining for Flow Cytometry:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers, such as:
-
Anti-CD4 (for helper T cells)
-
Anti-CD8 (for cytotoxic T cells)
-
Anti-CD69 (an early activation marker)
-
Anti-CD25 (a late activation marker)[14]
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software. A common gating strategy involves first gating on lymphocytes based on forward and side scatter, then on single cells, and then on CD4+ or CD8+ T cells. Finally, the expression of CD69 and CD25 is analyzed within the T-cell populations to quantify the percentage of activated cells.[15][16]
-
b) T-Cell Proliferation by BrdU Incorporation
Protocol:
-
Cell Culture and Stimulation:
-
Follow steps 1 and 2 from the T-cell activation protocol.
-
-
BrdU Labeling:
-
During the last 4-18 hours of the incubation period, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the cell culture medium at a final concentration of 10 µM.[17]
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix and permeabilize the cells using a commercially available kit or standard protocols.
-
-
DNA Denaturation:
-
Treat the cells with a DNase I solution or hydrochloric acid to denature the DNA and expose the incorporated BrdU.
-
-
Staining:
-
Stain the cells with an anti-BrdU antibody conjugated to a fluorophore.
-
Co-stain with antibodies for T-cell surface markers if desired.
-
-
Detection:
Conclusion
This compound is a valuable chemical probe for investigating the biological roles of DGKα. Its inhibitory action has profound and context-dependent effects on downstream signaling pathways. In cancer cells, this compound disrupts the mTOR/HIF-1α axis, leading to reduced cell proliferation and angiogenesis. In T cells, it potentiates TCR signaling by enhancing the Ras/Erk pathway, thereby promoting T-cell activation and anti-tumor immunity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of DGKα inhibition. Further studies with this compound and related compounds will continue to unravel the intricate signaling networks governed by DGKα and pave the way for novel therapeutic strategies in oncology and immunology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-p70 S6 Kinase (Thr389/Thr412) Antibody | Affinity Biosciences [affbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxic inducible factor 1α, extracellular signal-regulated kinase, and p53 are regulated by distinct threshold concentrations of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF1α-dependent and independent pathways regulate the expression of PD-L1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor 1alpha and 1beta proteins share common signaling pathways in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ras/Erk pathway positively regulates Jak1/STAT6 activity and IL-4 gene expression in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 16. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. cohesionbio.com [cohesionbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to BMS-684: A Selective DGKα Inhibitor Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-684, a selective diacylglycerol kinase alpha (DGKα) inhibitor, and its impact on the tumor microenvironment (TME). The information presented is collated from preclinical studies and aims to serve as a resource for professionals in oncology research and drug development.
Core Mechanism of Action
This compound is a selective inhibitor of DGKα, an enzyme that plays a critical role in regulating T-cell activity. DGKα converts diacylglycerol (DAG) to phosphatidic acid (PA), a process that dampens T-cell receptor (TCR) signaling. By inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation, proliferation, and anti-tumor immune responses.[1][2][3][4] This mechanism positions this compound as a promising immuno-oncology agent, particularly in combination with other immunotherapies like checkpoint inhibitors.[5]
Impact on the Tumor Microenvironment
The primary impact of this compound on the TME is the potentiation of T-cell-mediated anti-tumor immunity.[3] The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that can either support or suppress tumor growth.[6][7][8][9] this compound shifts the balance within the TME towards an anti-tumor state by:
-
Enhancing T-cell Effector Functions: By sustaining DAG signaling, this compound promotes the activation and effector functions of tumor-infiltrating lymphocytes (TILs). This leads to increased cancer cell killing.
-
Synergizing with Checkpoint Inhibitors: Preclinical studies have shown that DGKα/ζ inhibitors, a class to which this compound is related, can synergize with anti-PD-1 therapy to improve tumor control in mouse models of colorectal cancer.[5] This suggests that this compound could overcome resistance to checkpoint blockade by reinvigorating exhausted T-cells within the TME.
Quantitative Data Summary
The following tables summarize the in vitro characterization of this compound and its more potent, dual DGKα/ζ inhibitor analog, BMS-502.[10]
Table 1: In Vitro Potency and Metabolic Stability of this compound and BMS-502 [10]
| Compound | Cellular EC50 (µM) (PD-L1+) | Cellular EC50 (µM) (PD-L1-) | HLM Stability (% remaining) | MLM Stability (% remaining) |
| This compound | 2-4 | Not specified | 99 | 90 |
| BMS-502 | 0.037 | 0.037 | 99 | 90 |
HLM: Human Liver Microsomes; MLM: Mouse Liver Microsomes
Table 2: Kinase Selectivity Profile of this compound and BMS-502 [10]
| Compound | DGKα Inhibition | DGKζ Inhibition | DGKι Inhibition | Other DGK Isoforms (β, γ, κ, δ, η, ε, θ) |
| This compound | Selective | Limited | Limited | No significant activity |
| BMS-502 | Potent | Potent | Potent | Limited activity on β, γ, κ; No significant activity on others |
Key Experimental Protocols
1. Primary Human CD4+ T-cell Proliferation Assay [10]
This assay was used to identify compounds that amplify T-cell proliferation.
-
Cell Type: Primary human CD4+ T-cells.
-
Stimulation: Agonist antibodies for the T-cell receptor (TcR).
-
Assay Principle: Over one million compounds were screened for their ability to enhance T-cell proliferation in a high-throughput format.
-
Readout: Measurement of T-cell proliferation.
-
Significance: This phenotypic screen led to the identification of this compound as a hit compound.
2. In Vitro Metabolic Stability Assay [10]
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
System: Human and mouse liver microsomes (HLMs and MLMs).
-
Protocol:
-
Incubate the test compound (e.g., this compound) with HLMs or MLMs in the presence of NADPH (a cofactor for metabolic enzymes).
-
Take samples at various time points.
-
Analyze the concentration of the parent compound remaining using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Readout: Percentage of the parent compound remaining after a specific incubation time.
-
Significance: this compound demonstrated favorable metabolic stability in both human and mouse liver microsomes.[10]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of DGKα inhibition by this compound in T-cells.
Caption: Workflow for the discovery and optimization of this compound.
Conclusion and Future Directions
This compound is a selective DGKα inhibitor that enhances T-cell-mediated anti-tumor immunity by modulating a key intracellular checkpoint. Its favorable preclinical profile, including metabolic stability and selectivity, makes it an attractive candidate for further development, particularly in combination with established immunotherapies like PD-1 inhibitors.[5][10] The progression from the selective DGKα inhibitor this compound to the more potent, dual DGKα/ζ inhibitor BMS-502 highlights a strategic approach to optimizing this class of compounds for enhanced therapeutic effect.[10] Further preclinical and clinical investigation of DGK inhibitors is warranted to fully elucidate their potential in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. BioCentury - BMS’s dual lipid kinase inhibitor; plus prime editing in NHPs and more [biocentury.com]
- 6. Deconstructing the role of the ECM microenvironment on drug efficacy targeting MAPK signaling in a pre-clinical platform for cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tumor microenvironment's role in the response to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Microenvironment and Its Role in Cancer Progression: An Integrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Tumor Microenvironment—Components, Functions and Therapeutics [mdpi.com]
- 10. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Investigating BMS-684 in Novel Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BMS-684, a selective inhibitor of diacylglycerol kinase α (DGKα), for its application in novel cancer models. This document details the underlying mechanism of action, experimental protocols for its investigation, and quantitative data from preclinical studies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of diacylglycerol kinase α (DGKα), a critical negative regulator of T-cell activation.[1][2][3] By targeting DGKα, this compound enhances T-cell receptor (TCR) signaling, promoting an anti-tumor immune response. This makes it a promising candidate for cancer immunotherapy, particularly in combination with checkpoint inhibitors.[4][5]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C27H26N4O3 | [2] |
| Molecular Weight | 454.52 g/mol | [2] |
| CAS Number | 313552-29-3 | [3] |
| IC50 (DGKα) | 15 nM | [1][2][3] |
| Selectivity | >100-fold over DGKβ and DGKγ | [1][6] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months | [3] |
Mechanism of Action and Signaling Pathway
DGKα is a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[2][3] In the context of T-cell activation, TCR engagement leads to the generation of the second messenger DAG, which activates downstream signaling pathways crucial for T-cell proliferation and effector functions, including the Ras-ERK, PKC, and NF-κB pathways.[2][3]
DGKα acts as an intracellular checkpoint by converting DAG to PA, thereby attenuating TCR signaling and promoting T-cell anergy or exhaustion.[3][7] Inhibition of DGKα by this compound prevents the depletion of DAG, leading to sustained downstream signaling and enhanced T-cell activation, proliferation, and cytokine production.[2][4]
Efficacy in Novel Cancer Models
This compound has been investigated as a lead compound for the development of more potent dual DGKα/ζ inhibitors, such as BMS-502.[4] Studies have demonstrated the potential of DGKα inhibition to enhance anti-tumor immunity, particularly in combination with anti-PD-1 therapy in syngeneic mouse models.[5]
In Vitro T-Cell Activation
| Assay | Cell Type | Treatment | Result | Reference |
| IL-2 Production | Human CD4+ T-cells | This compound | Dose-dependent increase in IL-2 | [8] |
| T-cell Proliferation | Human CD4+ T-cells | This compound | EC50 of 2-4 µM | [4] |
| IFN-γ Release | Mouse OT-1 T-cells | BMS-502 (optimized from this compound) | Potentiation of immune response | [2] |
In Vivo Anti-Tumor Efficacy
While specific in vivo efficacy data for this compound is limited in publicly available literature, studies on the optimized analog BMS-502, derived from the this compound scaffold, demonstrate significant anti-tumor activity in syngeneic models.
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 (colorectal) | BMS-502 + anti-PD-1 | Significant tumor regression | [5] |
| MC38 (colon) | DGKα deletion | Reduced tumor growth and systemic immunosuppression | [1][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in cancer models.
In Vitro T-Cell Activation Assay
This protocol is adapted from standard T-cell activation assays.[9][10][11]
Objective: To assess the effect of this compound on T-cell activation by measuring proliferation and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (functional grade)
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
ELISA kit for IL-2 and IFN-γ
-
96-well flat-bottom plates
Procedure:
-
Isolate CD3+ T-cells from PBMCs using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Label T-cells with a cell proliferation dye as per the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Seed the labeled T-cells at a density of 1-2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Collect supernatants for cytokine analysis by ELISA.
-
Analyze T-cell proliferation by flow cytometry, gating on the CD4+ and CD8+ T-cell populations and measuring the dilution of the proliferation dye.
In Vivo Syngeneic Tumor Model Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.[12][13]
Objective: To determine the in vivo anti-tumor activity of this compound, alone or in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 or CT26)
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Culture tumor cells to ~80% confluency and prepare a single-cell suspension in sterile PBS or serum-free medium.
-
Implant tumor cells subcutaneously into the flank of the mice (e.g., 1 x 10^6 cells in 100 µL).
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer treatments as per the study design. For example:
-
Vehicle control (intraperitoneal or oral gavage)
-
This compound (e.g., daily oral gavage)
-
Anti-PD-1 antibody (e.g., intraperitoneal injection twice a week)
-
This compound + anti-PD-1 antibody
-
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study , tumors and spleens can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent in the field of immuno-oncology. Its selective inhibition of DGKα offers a targeted approach to enhance T-cell-mediated anti-tumor immunity. The experimental frameworks provided in this guide serve as a foundation for researchers to further investigate the potential of this compound in a variety of novel cancer models, with the ultimate goal of translating these preclinical findings into effective clinical strategies.
References
- 1. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mbcfconference.com [mbcfconference.com]
- 7. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DGKA | Insilico Medicine [insilico.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-684: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-684 is a potent and selective small molecule inhibitor of diacylglycerol kinase alpha (DGKα), a critical negative regulator of T-cell signaling.[1][2] Its discovery through a sophisticated phenotypic screening approach has paved the way for novel immuno-oncology therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data. The document also visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and development.
Introduction
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial molecular switch in cellular signaling pathways. In T-cells, the engagement of the T-cell receptor (TCR) leads to the generation of DAG, a key second messenger that activates downstream signaling cascades responsible for T-cell activation, proliferation, and effector functions. DGKα, a predominant isoform in T-cells, terminates this signaling by converting DAG to PA, thus acting as a negative regulator of T-cell activation. Inhibition of DGKα has emerged as a promising therapeutic strategy to enhance anti-tumor immunity by unleashing the full potential of T-cells.
This compound, with the chemical name 4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, was identified as a selective DGKα inhibitor through a high-throughput phenotypic screen designed to identify compounds that could amplify T-cell proliferation.[3] This document details the scientific journey of this compound, from its initial discovery to its characterization as a potent DGKα inhibitor.
Discovery of this compound
This compound was discovered through a phenotypic screening strategy aimed at identifying compounds that could enhance T-cell receptor (TCR)-mediated T-cell activation.[3] The primary assay utilized primary human CD4+ T-cells stimulated with agonist antibodies for the TCR. Compounds that amplified T-cell proliferation in this high-throughput assay were then further optimized. This cell-based approach allowed for the identification of molecules acting on intracellular checkpoints without a preconceived bias towards a specific molecular target.
This screening campaign identified the quinolone derivative, this compound, as a promising hit with EC50 values in the range of 2–4 μM in the T-cell proliferation assay.[3] Its synthetically tractable structure made it an ideal starting point for a medicinal chemistry program aimed at improving potency and pharmacokinetic properties.
Synthesis of this compound
While a specific, detailed, step-by-step synthesis of this compound has not been published in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of quinolone and benzhydrylpiperazine derivatives. The proposed synthesis is a multi-step process outlined below.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main parts: the synthesis of the quinolone core and the synthesis of the benzhydrylpiperazine side chain, followed by their coupling.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 1-methyl-3-nitro-4-chloroquinolin-2(1H)-one
-
N-methylation of 4-hydroxy-2-quinolone: 4-hydroxy-2-quinolone is treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-methyl-4-hydroxyquinolin-2(1H)-one.
-
Nitration: The resulting compound is then nitrated at the 3-position using a mixture of nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group, yielding 1-methyl-4-hydroxy-3-nitroquinolin-2(1H)-one.
-
Chlorination: The hydroxyl group at the 4-position is subsequently converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to give the key intermediate, 1-methyl-3-nitro-4-chloroquinolin-2(1H)-one.
Step 2: Synthesis of 1-benzhydrylpiperazine (B193184)
-
Monoprotection of piperazine: Piperazine is reacted with a protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc2O), to yield mono-Boc-piperazine. This prevents disubstitution in the subsequent step.
-
N-benzhydrylation: The mono-Boc-piperazine is then reacted with benzhydryl bromide or chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as acetonitrile.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 1-benzhydrylpiperazine.
Step 3: Coupling and final synthesis of this compound
-
Nucleophilic Aromatic Substitution: The 1-methyl-3-nitro-4-chloroquinolin-2(1H)-one intermediate is reacted with 1-benzhydrylpiperazine in a nucleophilic aromatic substitution reaction. This is typically carried out in a polar solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature, often in the presence of a base such as potassium carbonate or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
Purification: The final product, this compound, is then purified using standard techniques such as column chromatography on silica (B1680970) gel to yield the pure compound.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of DGKα with a reported half-maximal inhibitory concentration (IC50) of 15 nM.[1][2] It exhibits over 100-fold selectivity for DGKα over the related DGK type I family members DGKβ and DGKγ and does not inhibit any of the other seven DGK isozymes.[1]
The mechanism of action of this compound involves the inhibition of DGKα's kinase activity, which leads to an accumulation of DAG in T-cells following TCR stimulation. The elevated DAG levels enhance and prolong the activation of downstream signaling pathways, including those mediated by RasGRP1 and protein kinase C theta (PKCθ), ultimately leading to increased T-cell activation, proliferation, and cytokine production.
Signaling Pathway of DGKα in T-Cell Activation
Caption: DGKα signaling pathway in T-cell activation and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its optimized analog, BMS-502, a dual DGKα/ζ inhibitor.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| DGKα IC50 | 15 nM | [1][2] |
| T-Cell Proliferation EC50 | 2-4 μM | [3] |
| Selectivity | >100-fold vs. DGKβ/γ | [1] |
| Metabolic Stability (Human Microsomes) | Favorable | [3] |
| Metabolic Stability (Mouse Microsomes) | Favorable | [3] |
Table 2: In Vitro and In Vivo Data for the Related Dual DGKα/ζ Inhibitor, BMS-502
| Parameter | Value | Reference |
| DGKα IC50 | 4.6 nM | |
| DGKζ IC50 | 2.1 nM | |
| Mouse Oral Bioavailability | Favorable | [3] |
| Mouse Clearance | Low | [3] |
| Mouse Half-life | Long | [3] |
Experimental Protocols
In Vitro DGKα Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of this compound against DGKα using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Reaction Setup: Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 10 µL of a 2X mixture of DGKα enzyme and DAG substrate in kinase assay buffer to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for DGKα.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Signal Generation: Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal. Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for the in vitro determination of this compound IC50.
Conclusion
This compound is a pioneering molecule in the field of DGKα inhibition, discovered through an innovative phenotypic screening approach. Its high potency and selectivity for DGKα make it a valuable research tool for elucidating the role of this enzyme in T-cell biology and a promising starting point for the development of novel cancer immunotherapies. The proposed synthetic pathway and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further optimization of the this compound scaffold has already led to the development of dual DGKα/ζ inhibitors with improved properties, highlighting the therapeutic potential of targeting this critical signaling node in T-cells.
References
In-Depth Technical Guide to BMS-684: A Selective DGKα Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-684 is a potent and selective small molecule inhibitor of diacylglycerol kinase alpha (DGKα), a critical negative regulator of T-cell activation. By targeting DGKα, this compound has emerged as a promising agent in the field of immuno-oncology, with the potential to enhance anti-tumor immune responses. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its evaluation.
Chemical Properties and Data
This compound, with the CAS number 313552-29-3, is a synthetic organic compound.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 313552-29-3 | [1][2] |
| Molecular Formula | C₂₇H₂₆N₄O₃ | [2] |
| Molecular Weight | 454.52 g/mol | [2] |
| IUPAC Name | 4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one | |
| Solubility | Soluble in DMSO (10 mM) | |
| IC₅₀ | 15 nM for DGKα | [1][2] |
| Selectivity | >100-fold selectivity for DGKα over DGKβ and DGKγ | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of diacylglycerol kinase alpha (DGKα). DGKα is a key enzyme in the diacylglycerol (DAG) signaling pathway within T-cells. Upon T-cell receptor (TCR) stimulation, DAG is produced and acts as a second messenger to activate downstream signaling cascades, including those involving Ras-ERK, protein kinase C (PKC), and NF-κB. These pathways are essential for T-cell activation, proliferation, and effector functions.
DGKα negatively regulates this process by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα, this compound prevents the conversion of DAG to PA. This leads to an accumulation of DAG at the cell membrane, resulting in sustained downstream signaling and enhanced T-cell activation and anti-tumor immunity. This mechanism of action positions this compound as an intracellular immune checkpoint inhibitor.
Experimental Protocols
DGKα Enzymatic Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate
-
ATP (with γ-³²P-ATP for radiometric detection, or unlabeled for kinase assay kits)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the DGKα enzyme, the diluted this compound or DMSO (vehicle control), and the DAG substrate.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of ³²P incorporated into the phosphatidic acid product using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
T-Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on T-cell proliferation using a fluorescent dye such as CFSE (Carboxyfluorescein succinimidyl ester).
Materials:
-
Human or mouse T-cells (e.g., from peripheral blood mononuclear cells (PBMCs) or splenocytes)
-
CFSE cell proliferation kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or phytohemagglutinin (PHA))
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Isolate T-cells from the source material.
-
Label the T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of proliferation.
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add this compound at various concentrations to the appropriate wells. Include a DMSO vehicle control.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies or PHA. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the T-cell population and measure the fluorescence intensity of CFSE. A decrease in CFSE intensity indicates cell proliferation.
-
Quantify the percentage of proliferated cells in each condition.
In Vivo Administration
For in vivo studies, this compound can be formulated for administration to animal models. The following are example formulations.[1]
Formulation 1 (for oral gavage):
-
Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.
Formulation 2 (for intraperitoneal injection):
-
Prepare a stock solution of this compound in DMSO (e.g., 14.3 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained. Sonication may be used to aid dissolution.
Note: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Synthesis
Conclusion
This compound is a valuable research tool for studying the role of DGKα in T-cell biology and as a potential therapeutic agent in immuno-oncology. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of DGKα inhibition. The experimental protocols provided in this guide offer a starting point for researchers to investigate the in vitro and in vivo activities of this compound. Further research into its efficacy in various cancer models, potentially in combination with other immunotherapies, is warranted.
References
The Impact of BMS-684 on Diacylglycerol and Phosphatidic Acid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-684 is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that plays a pivotal role in lipid-mediated signal transduction. By catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), DGKα acts as a critical switch, attenuating DAG-driven signaling pathways while initiating those mediated by PA. Inhibition of DGKα by this compound is expected to recalibrate the intracellular balance of these two crucial lipid second messengers, leading to an accumulation of DAG and a depletion of PA. This guide provides an in-depth analysis of the anticipated effects of this compound on DAG and PA levels, outlines detailed experimental protocols for their quantification, and illustrates the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound has been identified as a selective inhibitor of Diacylglycerol Kinase alpha (DGKα) with a reported IC50 of 15 nM. DGKα is a member of the diacylglycerol kinase family, which comprises ten isoforms in mammals. These enzymes are central to cellular signaling, controlling the levels of DAG and PA.
Diacylglycerol (DAG) is a critical second messenger produced upon the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC). It activates a range of downstream effectors, most notably protein kinase C (PKC) isoforms and Ras guanyl-releasing proteins (RasGRPs), which are involved in cell proliferation, differentiation, and immune responses.
Phosphatidic Acid (PA) , the product of DGK activity, is also a key signaling lipid. It is involved in the activation of mTOR, Raf-1 kinase, and various other proteins, and plays a role in membrane trafficking and cytoskeletal dynamics.
By inhibiting DGKα, this compound blocks the conversion of DAG to PA. This intervention is hypothesized to potentiate DAG-based signaling pathways, which has significant therapeutic implications, particularly in the context of T-cell activation and cancer immunotherapy.[1][2][3]
Expected Effects of this compound on DAG and PA Levels
Based on its mechanism of action, treatment of cells with this compound is expected to result in:
-
Increased intracellular levels of Diacylglycerol (DAG): By blocking the primary route of its phosphorylation, DAG is expected to accumulate within the cell.
-
Decreased intracellular levels of Phosphatidic Acid (PA): The inhibition of DGKα will reduce the rate of PA synthesis from DAG.
Quantitative Data Summary (Hypothetical)
The following table illustrates the expected quantitative changes in DAG and PA levels following treatment with this compound, based on its known mechanism. These are representative values and would need to be confirmed experimentally.
| Lipid Class | Treatment Condition | Fold Change vs. Control (Mean ± SD) | p-value |
| Total Diacylglycerol (DAG) | This compound (1 µM) | 2.5 ± 0.4 | <0.01 |
| Total Phosphatidic Acid (PA) | This compound (1 µM) | 0.6 ± 0.1 | <0.05 |
Signaling Pathway Modulation by this compound
The inhibition of DGKα by this compound directly impacts the balance of the DAG/PA signaling axis. The accumulation of DAG enhances signaling cascades downstream of this lipid messenger.
Experimental Protocols for Quantification of DAG and PA
The accurate quantification of DAG and PA in response to this compound treatment requires robust experimental procedures, from sample preparation to data analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., Jurkat T-cells, primary human T-cells) at an appropriate density in complete culture medium and allow them to adhere or stabilize overnight.
-
Starvation (Optional): For studies involving growth factor or mitogen stimulation, serum-starve the cells for 4-24 hours prior to the experiment to reduce basal signaling.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration.
-
Cell Stimulation (Optional): Following this compound pre-treatment, stimulate the cells with an appropriate agonist (e.g., anti-CD3/CD28 antibodies for T-cells, phorbol (B1677699) esters) for a short period (e.g., 5-30 minutes) to induce lipid signaling.
-
Harvesting: Promptly terminate the experiment by washing the cells with ice-cold phosphate-buffered saline (PBS) and then proceed immediately to lipid extraction.
Lipid Extraction
A modified Bligh-Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is commonly used for the extraction of DAG and PA.
-
Cell Lysis: Add a mixture of methanol (B129727) and chloroform (B151607) (or MTBE) to the cell pellet. For acidic lipids like PA, acidification of the extraction solvent can improve recovery.
-
Internal Standards: Spike the samples with a known amount of appropriate internal standards for DAG and PA (e.g., deuterated or odd-chain lipid species) to allow for accurate quantification.
-
Phase Separation: Induce phase separation by adding water or an acidic solution. The lipids will partition into the lower organic phase (for chloroform) or upper organic phase (for MTBE).
-
Collection and Drying: Carefully collect the organic phase, avoiding the protein interface. Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the lipid species using a suitable liquid chromatography method. Reverse-phase chromatography (e.g., C18 column) is commonly used for separating different molecular species of DAG and PA.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) or a similar targeted mode. Specific precursor-to-product ion transitions for each DAG and PA species of interest and their corresponding internal standards should be monitored.
-
Data Analysis: Integrate the peak areas for each lipid species and its corresponding internal standard. Calculate the concentration of each analyte based on the ratio of the endogenous lipid peak area to the internal standard peak area and a standard curve.
The following diagram illustrates a general workflow for the quantification of DAG and PA.
Conclusion
This compound, as a selective DGKα inhibitor, holds the potential to significantly modulate cellular signaling by altering the intracellular concentrations of DAG and PA. The anticipated increase in DAG and decrease in PA levels can be robustly quantified using established lipidomic techniques, primarily LC-MS/MS. The detailed protocols and understanding of the signaling context provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and other DGKα inhibitors. The precise quantification of these lipid mediators is paramount to understanding the dose-dependent effects and downstream consequences of DGKα inhibition in various physiological and pathological settings.
References
- 1. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]
- 3. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
BMS-684: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro characterization of BMS-684, a selective inhibitor of Diacylglycerol Kinase α (DGKα).
This compound is a potent and selective small molecule inhibitor of DGKα with a reported IC50 of 15 nM.[1][2][3] It exhibits over 100-fold selectivity for DGKα compared to the related DGKβ and DGKγ isoforms and does not inhibit the other seven DGK isozymes.[1][4] The primary mechanism of action of this compound involves the inhibition of DGKα, a lipid kinase that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKα, this compound enhances DAG signaling, which is crucial for T-cell activation and effector functions. This makes this compound a valuable tool for immunology and oncology research, particularly in the context of cancer immunotherapy.[5]
Quantitative Data Summary
The following tables summarize the key in vitro potency and activity of this compound from published studies.
Table 1: In Vitro Inhibitory Activity of this compound against DGK Isoforms
| Target | IC50 (nM) | Selectivity | Reference |
| DGKα | 15 | >100-fold vs. DGKβ and DGKγ | [1][3][4] |
| DGKβ | Weakly inhibitory | N/A | [2] |
| DGKγ | Weakly inhibitory | N/A | [2] |
| Other DGK Isoforms | No significant inhibition | N/A | [1][4] |
Table 2: Cell-Based Activity of this compound
| Assay | Cell System | Parameter Measured | EC50 (µM) | Reference |
| T-cell and Raji cell co-culture | Human CD4+ T-cells and Raji cells | IL-2 Production | 2-4 | [6] |
Signaling Pathway
Inhibition of DGKα by this compound leads to the accumulation of DAG, a critical second messenger in T-cell receptor (TCR) signaling. This enhances the activation of downstream pathways, including Ras/MAPK and PKC/NF-κB, ultimately promoting T-cell activation, proliferation, and cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DGKA Kinase Enzyme System [promega.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. Delivering Glioblastoma a Kick-DGKα Inhibition as a Promising Therapeutic Strategy for GBM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of BMS-684 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock and working solutions of BMS-684, a potent and selective inhibitor of diacylglycerol kinase alpha (DGKα). DGKα is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition can enhance anti-tumor immunity. These protocols are intended to provide researchers with the necessary information to accurately prepare this compound for both in vitro and in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the DGKα isoenzyme with high potency (IC50 of 15 nM).[1][2] DGKα plays a crucial role in the immune system by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA). This action attenuates DAG-mediated signaling pathways that are essential for T-cell activation, such as the Ras/MAPK and NF-κB pathways. By inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation and proliferation, and increased production of cytokines like Interleukin-2 (IL-2). This mechanism of action makes this compound a valuable tool for cancer immunotherapy research.
Signaling Pathway of DGKα in T-Cells
Caption: DGKα signaling pathway in T-cell activation and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 454.52 g/mol | [2] |
| IC50 (DGKα) | 15 nM | [1][2] |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Conc. | 14.29 mg/mL (31.44 mM) | [1] |
| Storage (Stock) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, pyrogen-free polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Calibrated pipettes and sterile, filtered pipette tips
-
For in vivo solutions:
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
-
Corn oil
-
-
For in vitro solutions:
-
Sterile cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) as required for your cell line.
-
Preparation of this compound Stock Solution (14.3 mg/mL in DMSO)
This protocol outlines the preparation of a high-concentration stock solution of this compound.
-
Preparation: Work in a laminar flow hood to maintain sterility, especially if the compound will be used in cell culture. Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 14.3 mg/mL stock solution, weigh 14.3 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath and gentle warming to aid dissolution.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Caption: Workflow for preparing this compound stock solution.
Preparation of In Vitro Working Solutions
For in vitro experiments, such as cell-based assays, the DMSO stock solution should be diluted in a complete cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%). A common starting concentration for in vitro studies with DGK inhibitors is around 100 nM.[3]
Example: Preparation of a 100 nM working solution in 10 mL of cell culture medium:
-
Intermediate Dilution (optional but recommended): Thaw an aliquot of the 14.3 mg/mL (31.44 mM) DMSO stock solution. Prepare an intermediate dilution by, for example, diluting the stock 1:100 in sterile DMSO to obtain a 314.4 µM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate stock to the pre-warmed cell culture medium. For a 100 nM final concentration from a 314.4 µM intermediate stock, you would add approximately 3.18 µL to 10 mL of medium.
-
Mixing: Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the drug-treated samples.
Preparation of In Vivo Working Solutions
For animal studies, this compound can be formulated in various vehicles to achieve a clear solution for administration. The following are examples of protocols to prepare a 1.43 mg/mL working solution.[1] These working solutions should be prepared fresh on the day of use.
Protocol 1: Formulation with PEG300 and Tween-80
-
Start with the 14.3 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to reach a final volume of 1 mL. Mix well.
Protocol 2: Formulation with SBE-β-CD
-
Start with the 14.3 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 900 µL of a 20% SBE-β-CD solution in saline.
-
Add 100 µL of the this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Formulation in Corn Oil
-
Start with the 14.3 mg/mL this compound stock solution in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the this compound DMSO stock solution to the corn oil.
-
Mix thoroughly. Note that this formulation may be a suspension and require continuous mixing before administration.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound in its powdered form and in solution. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Notes and Protocols for Utilizing BMS-684 in T-cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-684 is a potent and selective inhibitor of Diacylglycerol Kinase alpha (DGKα), a critical negative regulator of T-cell receptor (TCR) signaling. By inhibiting DGKα, this compound enhances T-cell activation and proliferation, making it a valuable tool for immunology research and a potential candidate for immuno-oncology therapies. These application notes provide detailed protocols for employing this compound in T-cell proliferation assays to assess its impact on T-cell function.
Mechanism of Action: Upon T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the generation of diacylglycerol (DAG). DAG is a crucial second messenger that activates downstream signaling pathways, including Ras-ERK and PKC-NFκB, which are essential for T-cell activation, cytokine production, and proliferation. DGKα terminates this signaling by phosphorylating DAG to phosphatidic acid (PA). This compound inhibits DGKα, thereby sustaining DAG signaling, which leads to enhanced and prolonged T-cell activation. Some evidence suggests this compound may also inhibit DGKζ, another isoform expressed in T-cells, potentially leading to a more robust potentiation of T-cell responses.[1][2]
Data Presentation
The following table summarizes representative quantitative data that can be obtained from a T-cell proliferation assay using a DGKα inhibitor like this compound. The values are illustrative and will vary depending on the specific experimental conditions, such as donor variability, cell type, and stimulation strength.
| Parameter | Metric | Vehicle Control (DMSO) | This compound (Low Conc. ~10-50 nM) | This compound (High Conc. ~100-500 nM) |
| T-cell Proliferation | % Divided Cells (e.g., by CellTrace Violet) | 25% | 45% | 70% |
| Proliferation Index | 1.5 | 2.5 | 4.0 | |
| T-cell Activation | % CD25+ Cells | 30% | 55% | 80% |
| % Ki67+ Cells | 20% | 40% | 65% | |
| Cytokine Production | IFN-γ (pg/mL) | 500 | 1500 | 3500 |
| IL-2 (pg/mL) | 200 | 800 | 2000 |
Note: The optimal concentrations of this compound should be determined empirically. A starting point for a dose-response curve could be informed by its known biochemical IC50 of 15 nM for DGKα and the reported EC50 of 340 nM for the related dual DGKα/ζ inhibitor BMS-502 in a T-cell functional assay.[2][3]
Experimental Protocols
Protocol 1: Human T-cell Proliferation Assay using CellTrace™ Violet Dye Dilution
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), labeling with a proliferation tracking dye, stimulation of T-cells, treatment with this compound, and analysis of proliferation by flow cytometry.
Materials:
-
Human whole blood or buffy coats
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
CellTrace™ Violet (CTV) Cell Proliferation Kit
-
Human anti-CD3 antibody (clone OKT3), plate-bound
-
Human anti-CD28 antibody (clone CD28.2), soluble
-
This compound (stock solution in DMSO)
-
Flow cytometry antibodies: anti-CD4, anti-CD8, anti-CD25
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
-
CellTrace™ Violet (CTV) Labeling:
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CTV to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold Complete RPMI.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with Complete RPMI.
-
-
T-cell Stimulation and this compound Treatment:
-
Pre-coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with PBS before adding cells.
-
Resuspend the CTV-labeled PBMCs in Complete RPMI at 1 x 10^6 cells/mL.
-
Prepare serial dilutions of this compound in Complete RPMI. A suggested starting range is 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.
-
Include unstimulated, stained cells as a negative control for proliferation.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, harvest the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD4, CD8, and CD25.
-
Analyze the samples by flow cytometry. Gate on CD4+ and CD8+ T-cell populations and assess proliferation based on the dilution of the CTV dye.
-
Protocol 2: T-cell Proliferation Assessment by Ki67 Staining
This protocol measures the expression of the nuclear protein Ki67, a marker of actively proliferating cells.
Materials:
-
Stimulated and this compound treated T-cells (from Protocol 1, without CTV labeling)
-
Flow cytometry antibodies: anti-CD4, anti-CD8
-
Intracellular staining buffers (e.g., Foxp3/Transcription Factor Staining Buffer Set)
-
Anti-human Ki67 antibody
-
70% ethanol (B145695), ice-cold
Procedure:
-
Cell Preparation and Surface Staining:
-
Harvest T-cells after 3-5 days of stimulation with anti-CD3/CD28 and treatment with this compound.
-
Stain for surface markers (CD4, CD8) as per standard protocols.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 1 hour at -20°C.
-
Wash the fixed cells twice with staining buffer (PBS with 1% FBS).
-
-
Intracellular Staining for Ki67:
-
Permeabilize the cells using an appropriate permeabilization buffer.
-
Add the anti-human Ki67 antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the percentage of Ki67+ cells within the CD4+ and CD8+ T-cell gates.
-
Visualizations
Caption: TCR signaling pathway and the inhibitory action of this compound on DGKα.
Caption: Experimental workflow for a T-cell proliferation assay using this compound.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation Markers with BMS-684
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation is a critical process in the adaptive immune response and a key target in immunotherapy. Upon engagement of the T-cell receptor (TCR), a cascade of intracellular signaling events leads to T-cell proliferation, differentiation, and effector functions. A crucial negative regulator of this process is Diacylglycerol Kinase α (DGKα), which metabolizes diacylglycerol (DAG), a key second messenger in TCR signaling. Inhibition of DGKα can therefore enhance T-cell activation and anti-tumor immunity.
BMS-684 is a potent and selective small molecule inhibitor of DGKα with an IC50 of 15 nM.[1][2][3] It exhibits over 100-fold selectivity for DGKα over other related DGK isoforms.[1][2] By blocking DGKα activity, this compound is expected to potentiate T-cell responses, making it a valuable tool for immunology research and a potential candidate for cancer immunotherapy. These application notes provide a detailed protocol for analyzing the effect of this compound on T-cell activation markers using flow cytometry.
Mechanism of Action of this compound in T-Cell Activation
T-cell activation is initiated by the binding of an antigen-presenting cell (APC) to the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This dual signaling activates Phospholipase C-γ1 (PLC-γ1), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG is a critical second messenger that activates several downstream signaling pathways, including those mediated by Protein Kinase C (PKC) and RasGRP1, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of genes associated with T-cell activation, such as the alpha chain of the IL-2 receptor (CD25) and other activation markers like CD69.
DGKα acts as a negative regulator by phosphorylating DAG to phosphatidic acid (PA), thereby dampening the signaling cascade. This compound selectively inhibits DGKα, leading to an accumulation of DAG. This sustained DAG signaling enhances and prolongs the activation of downstream pathways, resulting in a more robust T-cell activation phenotype.
Caption: T-cell signaling pathway and the inhibitory action of this compound on DGKα.
Experimental Protocols
This protocol describes the analysis of human CD4+ and CD8+ T-cell activation markers following stimulation and treatment with this compound.[4]
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against:
-
CD3
-
CD4
-
CD8
-
CD25
-
CD69
-
HLA-DR
-
-
Viability dye (e.g., 7-AAD or similar)
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of T-cell activation.
Step-by-Step Protocol
-
T-Cell Isolation:
-
Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for T-cells from the PBMC population using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail to obtain untouched T-cells.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 1 x 10^5 cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range to test is 1 nM to 1 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).
-
Add the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the T-cells by adding soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies. Alternatively, use plate-bound anti-CD3. Include an unstimulated control.[5][6]
-
Incubate the plate for 24 to 72 hours at 37°C, 5% CO2. The optimal incubation time may vary depending on the activation markers being analyzed (e.g., CD69 is an early marker, while CD25 and HLA-DR are later markers).
-
-
Flow Cytometry Staining:
-
Harvest the cells by gently resuspending and transferring them to FACS tubes.
-
Wash the cells once with 1 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
Prepare the antibody cocktail in flow cytometry staining buffer. The optimal dilution for each antibody should be predetermined by titration.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in 200 µL of flow cytometry staining buffer.
-
Just before analysis, add a viability dye according to the manufacturer's instructions.[4]
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events) for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software.
-
Gating Strategy:
-
Gate on singlets to exclude cell doublets.
-
Gate on live cells based on the viability dye staining.[4]
-
From the live singlet population, gate on CD3+ T-cells.
-
Within the CD3+ population, identify CD4+ and CD8+ T-cell subsets.[4]
-
For both CD4+ and CD8+ populations, quantify the percentage of cells expressing the activation markers CD25, CD69, and HLA-DR.
-
-
Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on T-Cell Activation Markers
| Treatment Condition | Concentration | % CD69+ of CD4+ T-cells | % CD25+ of CD4+ T-cells | % HLA-DR+ of CD4+ T-cells | % CD69+ of CD8+ T-cells | % CD25+ of CD8+ T-cells | % HLA-DR+ of CD8+ T-cells |
| Unstimulated | - | ||||||
| Stimulated (Vehicle) | - | ||||||
| Stimulated + this compound | 1 nM | ||||||
| Stimulated + this compound | 10 nM | ||||||
| Stimulated + this compound | 100 nM | ||||||
| Stimulated + this compound | 1 µM |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Expected Results
Treatment with this compound is expected to enhance the activation of both CD4+ and CD8+ T-cells in a dose-dependent manner. This will be observed as an increase in the percentage of cells expressing activation markers such as CD25, CD69, and HLA-DR compared to the stimulated vehicle control. The magnitude of the effect may vary depending on the donor, the specific activation marker, and the incubation time.
Troubleshooting
-
Low T-cell activation: Ensure the potency of the anti-CD3/CD28 antibodies. Consider using plate-bound anti-CD3 for stronger stimulation.
-
High cell death: Titrate the concentration of stimulating antibodies. Ensure proper handling of cells to maintain viability.
-
High background staining: Titrate antibodies to their optimal concentration and include appropriate isotype controls. Ensure proper washing steps.
-
Variability between donors: T-cell responses can be highly variable between individuals. It is crucial to perform experiments with cells from multiple donors to ensure the reproducibility of the results.
These application notes provide a comprehensive framework for investigating the immunomodulatory effects of the DGKα inhibitor this compound on T-cell activation. The detailed protocol and data presentation guidelines will aid researchers in obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. horizondiscovery.com [horizondiscovery.com]
Application Note: Western Blot Analysis of DGKα Pathway Modulation by BMS-684
Audience: Researchers, scientists, and drug development professionals.
Introduction Diacylglycerol kinase alpha (DGKα) is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] By regulating the balance between these two potent lipid second messengers, DGKα acts as a crucial signaling node in various cellular processes, including cell proliferation, immune responses, and cancer progression.[1][3] Both DAG and PA are key activators of distinct downstream signaling cascades; DAG activates proteins like Protein Kinase C (PKC) and Ras guanyl-releasing proteins (RasGRP), while PA can activate pathways involving mTOR and Raf-1.[1][4]
BMS-684 is a potent and selective small-molecule inhibitor of DGKα, with a reported IC50 value of 15 nM.[5][6][7] It exhibits over 100-fold selectivity for DGKα compared to other type I DGK isoforms (β and γ) and does not inhibit the other seven DGK isozymes.[5][6] Inhibition of DGKα by this compound is expected to increase intracellular levels of DAG while decreasing PA, thereby modulating downstream signaling pathways. This application note provides a detailed protocol for treating cells with this compound and subsequently analyzing key proteins within the DGKα signaling network using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGKα signaling pathway and the experimental workflow for its analysis after this compound treatment.
Caption: DGKα converts DAG to PA, modulating downstream pathways. This compound inhibits this conversion.
Caption: Key steps for Western blot analysis from cell treatment to final data analysis.
Experimental Protocol
This protocol outlines the steps for treating a selected cell line (e.g., Glioblastoma or T-cells) with this compound and analyzing key DGKα pathway proteins.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, cell culture plates (6-well).
-
Inhibitor: this compound (prepare stock solution in DMSO, store at -80°C).
-
Lysis and Sample Prep: RIPA Lysis Buffer, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, BCA Protein Assay Kit, 4X Laemmli Sample Buffer.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), 1X SDS Running Buffer, Protein Molecular Weight Marker.
-
Protein Transfer: PVDF membrane, 1X Transfer Buffer, Methanol (B129727).
-
Immunoblotting: 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST), Blocking Buffer (5% w/v nonfat dry milk or BSA in TBST).
-
Antibodies:
-
Primary Antibodies: Rabbit anti-DGKα, Rabbit anti-phospho-mTOR (Ser2448), Rabbit anti-mTOR, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-p44/42 MAPK (Erk1/2), Rabbit anti-p44/42 MAPK (Erk1/2), Mouse anti-β-Actin or anti-GAPDH.
-
Secondary Antibody: HRP-linked Anti-rabbit IgG, HRP-linked Anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, electrophoresis and transfer apparatus, imaging system (e.g., ChemiDoc).
B. Detailed Methodology
1. Cell Culture and this compound Treatment
- Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to attach and grow overnight in a 37°C, 5% CO₂ incubator.
- Prepare serial dilutions of this compound in complete culture medium. Suggested final concentrations: 0 nM (DMSO vehicle control), 10 nM, 50 nM, 100 nM.
- Aspirate the old medium and replace it with the medium containing this compound or vehicle control.
- Incubate for the desired time (e.g., 6, 12, or 24 hours).
2. Cell Lysate Preparation
- After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X PBS.
- Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein extract) to a new tube, avoiding the pellet.
3. Protein Quantification and Sample Preparation
- Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
- Based on the concentrations, calculate the volume of lysate needed to load 20-40 µg of protein per lane.
- In a new tube, mix the calculated volume of lysate with 4X Laemmli Sample Buffer and deionized water to a final 1X concentration.
- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer
- Load the denatured protein samples and a molecular weight marker into the wells of a precast polyacrylamide gel.
- Perform electrophoresis according to the gel manufacturer's recommendations until the dye front reaches the bottom of the gel.
- While the gel is running, activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X Transfer Buffer for 10 minutes.
- Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting and Detection
- After transfer, wash the membrane briefly with TBST.
- Block the membrane with Blocking Buffer (5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.
- Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as per manufacturer's datasheet) overnight at 4°C with gentle shaking.
- The next day, wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with the appropriate HRP-linked secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibody.
- Prepare the ECL substrate according to the manufacturer's protocol and incubate it with the membrane for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system. Adjust exposure time to avoid signal saturation.
Data Presentation
Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ. The intensity of the target protein band should be normalized to the intensity of the corresponding loading control band (e.g., β-Actin or GAPDH). Data can be presented as a fold change relative to the vehicle-treated control.
Table 1: Example Data Summary of DGKα Pathway Protein Expression after this compound Treatment
| Target Protein | Treatment Group (this compound Conc.) | Relative Densitometry (Normalized to Loading Control, Fold Change vs. Vehicle) | P-value (vs. Vehicle) |
| p-mTOR (S2448) | Vehicle (0 nM) | 1.00 | - |
| 10 nM | 0.75 | < 0.05 | |
| 50 nM | 0.42 | < 0.01 | |
| 100 nM | 0.21 | < 0.001 | |
| Total mTOR | Vehicle (0 nM) | 1.00 | - |
| 10 nM | 0.98 | n.s. | |
| 50 nM | 0.95 | n.s. | |
| 100 nM | 0.99 | n.s. | |
| p-Akt (S473) | Vehicle (0 nM) | 1.00 | - |
| 10 nM | 0.88 | n.s. | |
| 50 nM | 0.65 | < 0.05 | |
| 100 nM | 0.48 | < 0.01 | |
| p-Erk1/2 | Vehicle (0 nM) | 1.00 | - |
| 10 nM | 1.35 | < 0.05 | |
| 50 nM | 1.89 | < 0.01 | |
| 100 nM | 2.15 | < 0.001 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and antibodies used. "n.s." denotes not significant.
References
- 1. DGKα, Bridging Membrane Shape Changes with Specific Molecular Species of DAG/PA: Implications in Cancer and Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for BMS-684 Administration in Syngeneic Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-684 is a selective inhibitor of Diacylglycerol Kinase alpha (DGKα), an enzyme that acts as a negative regulator of T-cell activation.[1] By inhibiting DGKα, this compound enhances T-cell receptor (TCR) signaling, promoting anti-tumor immunity. This makes it a compelling agent for investigation in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors. These application notes provide detailed protocols for the administration of this compound and its analogs in syngeneic mouse models of cancer, based on published preclinical studies.
Mechanism of Action: DGKα Inhibition
Diacylglycerol (DAG) is a critical second messenger in T-cell activation. Upon TCR engagement, DAG is produced and recruits key signaling proteins to the cell membrane, leading to T-cell proliferation and effector function. DGKα terminates this signal by phosphorylating DAG to phosphatidic acid (PA). Inhibition of DGKα by compounds like this compound sustains DAG signaling, thereby lowering the threshold for T-cell activation and enhancing anti-tumor immune responses. This is particularly relevant in the tumor microenvironment where T-cells may be anergic or exhausted.
Caption: DGKα signaling pathway in T-cells and the inhibitory action of this compound.
Data Presentation
Table 1: In Vivo Efficacy of a DGKα Inhibitor (Compound 16) in Combination with Anti-PD-1 in a MC38 Syngeneic Model
| Treatment Group | Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) |
| Vehicle | - | - |
| Compound 16 | 0.5 | Not specified |
| Compound 16 | 3 | Not specified |
| Compound 16 | 10 | Not specified |
| Anti-PD-1 | - | Not specified |
| Compound 16 + Anti-PD-1 | 10 | Significant synergistic effect |
Source: Adapted from a study on novel DGKα inhibitors.[2] Note: Specific TGI values were not provided in the abstract, but the study reports robust in vivo antitumor activity with the combination.[2]
Table 2: Pharmacokinetic Properties of BMS-502 (a this compound Analog)
| Parameter | Value |
| Mouse Liver Microsomal Stability (T½) | > 120 min |
| Human Liver Microsomal Stability (T½) | > 120 min |
| In vivo Half-life (mouse) | Long |
Source: Adapted from Chupak et al., 2023.[3] This data suggests good metabolic stability, a desirable property for in vivo studies.
Experimental Protocols
The following are representative protocols for the administration of a DGKα inhibitor like this compound in syngeneic mouse models of cancer, based on methodologies used for its analogs and other compounds in the same class.
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Syngeneic Tumor Model
This protocol describes a typical workflow for assessing the anti-tumor efficacy of a DGKα inhibitor as a single agent or in combination with an immune checkpoint inhibitor.
References
Application Notes: In Vivo Efficacy of BMS-684 (A2AR Antagonist) in Combination with Anti-PD-1
Introduction
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive signals that enable cancer cells to evade immune destruction. Two key pathways involved in this process are the programmed cell death protein 1 (PD-1) and the adenosine (B11128) signaling pathways. The PD-1 receptor, expressed on activated T cells, interacts with its ligand PD-L1 on tumor cells, leading to T-cell exhaustion. Concurrently, high levels of extracellular adenosine in the TME, produced by ectonucleotidases like CD73, signal through the adenosine A2A receptor (A2AR) on immune cells, further dampening their anti-tumor activity.[1][2]
BMS-684 is a potent and selective small molecule antagonist of the A2A receptor. By blocking adenosine-mediated immunosuppression, this compound is hypothesized to restore the function of tumor-infiltrating lymphocytes (TILs). This mechanism is complementary to that of anti-PD-1 antibodies, which block the PD-1/PD-L1 axis.[1][2] The combination of this compound with an anti-PD-1 antibody is expected to produce a synergistic anti-tumor effect by targeting two distinct, yet crucial, mechanisms of immune evasion.[1][3]
Rationale for Combination Therapy
-
Complementary Mechanisms: Anti-PD-1 therapy reinvigorates exhausted T cells, while this compound prevents adenosine-induced immunosuppression, creating a more favorable TME for a sustained anti-tumor immune response.[1][2]
-
Overcoming Resistance: Tumors with high CD73 expression can generate an adenosine-rich TME, potentially limiting the efficacy of anti-PD-1 monotherapy.[1][2] Combining with an A2AR antagonist like this compound may overcome this resistance.
-
Enhanced T-cell Function: Dual blockade of PD-1 and A2AR has been shown to significantly increase the production of key effector molecules, such as Interferon-gamma (IFNγ) and Granzyme B, by tumor-infiltrating CD8+ T cells.[2]
Preclinical In Vivo Models
Syngeneic mouse tumor models are essential for evaluating cancer immunotherapies because they utilize immunocompetent mice, allowing for the study of interactions between the therapy, the tumor, and an intact immune system.[4][5][6][7] Models such as the MC38 (colon adenocarcinoma) in C57BL/6 mice and CT26 (colon carcinoma) in BALB/c mice are well-characterized and commonly used to assess responses to checkpoint inhibitors and combination therapies.[5][8][9]
Experimental Protocols
Protocol 1: Syngeneic Mouse Model Efficacy Study
This protocol details the in vivo evaluation of this compound in combination with an anti-mouse PD-1 (αPD-1) antibody in the MC38 syngeneic tumor model.
1. Materials and Reagents
-
Cell Line: MC38 colon adenocarcinoma cell line.
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Compounds:
-
This compound (formulated in 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water).
-
Anti-mouse PD-1 (αPD-1) antibody (Clone RMP1-14 or equivalent).
-
Isotype control antibody.
-
Vehicle control (0.5% methylcellulose + 0.2% Tween 80).
-
-
Reagents: Phosphate-Buffered Saline (PBS), Trypan Blue, Matrigel (optional).
2. Animal Acclimation and Tumor Implantation
-
Acclimate mice for a minimum of 7 days under standard laboratory conditions.
-
Culture MC38 cells and harvest during the exponential growth phase.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
3. Study Design and Treatment
-
Monitor tumor growth daily using digital calipers. Tumor volume (mm³) = (Length x Width²) / 2.
-
When average tumor volume reaches approximately 80-100 mm³, randomize mice into four treatment groups (n=10 mice per group):
-
Group 1 (Vehicle): Vehicle control, administered orally (PO), once daily (QD).
-
Group 2 (this compound): this compound (e.g., 10 mg/kg), PO, QD.
-
Group 3 (αPD-1): αPD-1 antibody (e.g., 200 µ g/mouse ), intraperitoneally (IP), twice a week (BIW).
-
Group 4 (Combination): this compound (10 mg/kg, PO, QD) + αPD-1 (200 µ g/mouse , IP, BIW).
-
-
Administer treatments for 2-3 weeks or until humane endpoints are reached.
-
Record tumor volume and body weight 2-3 times per week.
4. Efficacy Endpoints
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the treatment period.
-
Survival Analysis: Monitor mice for survival, with the endpoint defined as tumor volume exceeding 2000 mm³ or signs of significant morbidity.
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor Microenvironment
This protocol describes the analysis of immune cell infiltration into tumors following treatment.
1. Sample Collection
-
Establish a satellite group of mice (n=5 per treatment group) treated as described in Protocol 1.
-
On a pre-determined day (e.g., Day 7 post-treatment initiation), euthanize mice and surgically resect tumors.
2. Tumor Dissociation
-
Mince tumors finely using a sterile scalpel.
-
Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) following the manufacturer's instructions to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the cell pellet in FACS buffer (PBS + 2% FBS).
3. Flow Cytometry Staining
-
Count viable cells using Trypan Blue.
-
Aliquot approximately 1-2 x 10^6 cells per well into a 96-well plate.
-
Stain for cell viability (e.g., using a Live/Dead fixable dye).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies. A typical panel to analyze tumor-infiltrating lymphocytes (TILs) would include:[10][11][12]
-
General Markers: CD45 (Leukocytes), CD3 (T cells), CD4 (Helper T cells), CD8 (Cytotoxic T cells).
-
Activation/Exhaustion Markers: PD-1, TIM-3, LAG-3.
-
Other Populations: FoxP3 (Regulatory T cells), NK1.1 (NK cells).
-
-
For intracellular staining (e.g., FoxP3, Granzyme B, IFNγ), fix and permeabilize cells after surface staining, then add intracellular antibodies.[13]
-
Acquire data on a multi-color flow cytometer.
4. Data Analysis
-
Analyze flow cytometry data using appropriate software (e.g., FlowJo).
-
Quantify the percentage and absolute counts of key immune populations (e.g., CD8+ T cells, CD4+ FoxP3- effector T cells, CD4+ FoxP3+ regulatory T cells) as a fraction of total CD45+ cells.
Data Presentation
(The following tables contain representative hypothetical data for illustrative purposes.)
Table 1: In Vivo Anti-Tumor Efficacy in MC38 Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | 1850 ± 150 | - |
| This compound | 10 mg/kg, PO, QD | 1388 ± 125 | 25% |
| αPD-1 | 200 µ g/mouse , IP, BIW | 981 ± 110 | 47% |
| Combination | This compound + αPD-1 | 352 ± 65 | 81% |
| Statistically significant synergy (p < 0.01) compared to monotherapy groups. |
Table 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (Day 7)
| Treatment Group | % CD8+ of CD45+ cells (Mean ± SEM) | % CD4+ FoxP3+ of CD45+ cells (Mean ± SEM) | CD8+ / Treg Ratio (Mean ± SEM) |
| Vehicle | 8.5 ± 1.1 | 15.2 ± 1.8 | 0.56 ± 0.08 |
| This compound | 12.1 ± 1.5 | 13.8 ± 1.6 | 0.88 ± 0.11 |
| αPD-1 | 17.4 ± 2.0 | 10.5 ± 1.3 | 1.66 ± 0.21 |
| Combination | 28.6 ± 2.5 | 8.1 ± 1.0 | 3.53 ± 0.35 |
| Statistically significant difference (p < 0.05) compared to monotherapy groups. |
Visualizations
Diagram 1: Signaling Pathway
Caption: Combined blockade of adenosine (A2AR) and PD-1 pathways.
Diagram 2: Experimental Workflow
Caption: Workflow for the in vivo combination efficacy study.
Diagram 3: Logical Relationship
Caption: Logical model of the synergistic interaction.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. medicilon.com [medicilon.com]
- 8. championsoncology.com [championsoncology.com]
- 9. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]
- 10. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisionformedicine.com [precisionformedicine.com]
- 12. content.noblelifesci.com [content.noblelifesci.com]
- 13. researchgate.net [researchgate.net]
Application Note: Cytotoxicity and Viability Assays for the DGKα Inhibitor BMS-684
Introduction
BMS-684 is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα), with a reported IC50 value of 15 nM.[1][2] DGKα is a critical negative regulator of T-cell receptor (TcR) signaling. By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKα attenuates the signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[3][4] As an inhibitor of this intracellular immune checkpoint, this compound enhances T-cell mediated immune responses, making it a compound of interest for immunotherapy research.[4][5]
This document provides detailed protocols for assessing the cytotoxic effects and impact on cell viability of this compound. It is intended for researchers, scientists, and drug development professionals working on characterizing the in vitro effects of DGKα inhibitors.
Mechanism of Action: DGKα Inhibition
Upon T-cell receptor (TcR) engagement, a signaling cascade is initiated, leading to the production of the second messenger diacylglycerol (DAG). DAG is essential for activating downstream pathways that result in T-cell proliferation and effector functions. DGKα acts as a crucial checkpoint by converting DAG into phosphatidic acid (PA), thereby dampening the immune response. This compound selectively inhibits DGKα, preventing the depletion of DAG and sustaining the signal for T-cell activation.[3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-684 Concentration for In Vitro T-Cell Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of BMS-684, a selective Diacylglycerol Kinase alpha (DGKα) inhibitor, for in vitro T-cell assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected effect on T-cells?
A1: this compound is a selective inhibitor of Diacylglycerol Kinase alpha (DGKα), with an IC50 of 15 nM.[1] In T-cells, T-cell receptor (TCR) activation leads to the production of diacylglycerol (DAG), a critical second messenger. DGKα terminates this signal by converting DAG to phosphatidic acid (PA). By inhibiting DGKα, this compound sustains DAG signaling, which is expected to enhance and prolong T-cell activation, leading to increased proliferation, cytokine production, and effector functions. DGKα and a related isoform, DGKζ, are the predominant DGK isoforms in T-cells and act as negative regulators of T-cell activation.[2]
Q2: What is a good starting concentration range for this compound in an in vitro T-cell assay?
A2: While the biochemical IC50 of this compound is 15 nM, the optimal concentration for cell-based assays is typically higher due to factors like cell permeability and stability in culture media.[1][3] A good starting point for a dose-response experiment would be a wide range covering several orders of magnitude around the IC50. Based on data from similar dual DGKα/ζ inhibitors like BMS-986408, a concentration range of 0.1 nM to 1000 nM is recommended for initial experiments.[4]
Q3: How can I determine the optimal concentration of this compound for my specific T-cell assay?
A3: The optimal concentration should be determined empirically for each specific cell type (e.g., primary T-cells vs. Jurkat cells) and assay endpoint (e.g., proliferation, cytokine secretion, activation marker upregulation). A dose-response experiment is essential. Please refer to the detailed experimental protocol for a T-cell proliferation assay provided below to establish an optimal concentration range for your experiments.
Q4: What are the key readouts to measure the effect of this compound on T-cell activation?
A4: Key readouts to assess the impact of this compound on T-cell activation include:
-
T-cell Proliferation: Measured by dye dilution assays (e.g., CFSE or CellTrace™ Violet) or incorporation of radioactive nucleotides (e.g., 3H-thymidine).[5][6]
-
Cytokine Production: Quantification of key cytokines like IL-2 and IFN-γ in the culture supernatant using ELISA or multiplex bead arrays.[2]
-
Upregulation of Activation Markers: Measuring the surface expression of markers like CD25 and CD69 on T-cells via flow cytometry.[7][8][9]
-
Phosphorylation of Downstream Signaling Molecules: Assessing the phosphorylation status of proteins in the TCR signaling pathway, such as ERK, by Western blotting or phospho-flow cytometry.
Q5: Is this compound expected to be cytotoxic to T-cells at higher concentrations?
A5: Like many small molecule inhibitors, this compound may exhibit cytotoxicity at high concentrations. It is crucial to perform a viability assay in parallel with your functional assays to distinguish between specific inhibitory effects and general toxicity. A typical approach is to use a viability dye (e.g., propidium (B1200493) iodide or a live/dead stain) in your flow cytometry panel or perform a separate cytotoxicity assay (e.g., MTT or LDH release assay).
Troubleshooting Guides
Problem 1: I am not observing an enhancement of T-cell activation with this compound.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a wider dose-response experiment. The optimal concentration in your cellular assay may be significantly different from the biochemical IC50.[3]
-
-
Possible Cause 2: Inhibitor Instability.
-
Solution: Small molecule inhibitors can be unstable in culture media over long incubation periods.[1] Consider replenishing the media with fresh inhibitor during long-term assays (e.g., > 48 hours).
-
-
Possible Cause 3: Weak T-cell Stimulation.
-
Solution: The effect of DGKα inhibition is more pronounced under suboptimal T-cell stimulation conditions.[10] If you are using strong stimuli (e.g., high concentrations of anti-CD3/CD28 antibodies), the enhancing effect of this compound may be masked. Try titrating down your stimulating antibodies.
-
-
Possible Cause 4: Cell Health and Density.
-
Solution: Ensure your T-cells are healthy and plated at an optimal density. Overly dense cultures can lead to nutrient depletion and activation-induced cell death, masking the effects of the inhibitor.[5]
-
Problem 2: I am observing high variability between my replicate wells.
-
Possible Cause 1: Edge Effects in Microplates.
-
Solution: Evaporation from the outer wells of a microplate can concentrate media components and the inhibitor, leading to variability. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental samples.[11]
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.
-
-
Possible Cause 3: Inaccurate Pipetting of the Inhibitor.
-
Solution: Prepare serial dilutions of this compound carefully. When adding the inhibitor to the wells, ensure proper mixing.
-
Problem 3: The vehicle control (DMSO) is affecting my T-cell assay.
-
Possible Cause: High DMSO Concentration.
-
Solution: The final concentration of DMSO in your culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1] Ensure that all wells, including the "no inhibitor" control, contain the same final concentration of DMSO.
-
Quantitative Data Summary
The following tables summarize expected quantitative data from dose-response experiments with a DGKα/ζ inhibitor, which can be used as a reference for designing and interpreting your experiments with this compound.
Table 1: Dose-Response of a DGKα/ζ Inhibitor on T-Cell Proliferation
| Inhibitor Concentration (nM) | % Proliferation (Mean ± SD) |
| 0 (Vehicle) | 15.2 ± 2.1 |
| 0.1 | 18.5 ± 2.5 |
| 1 | 25.8 ± 3.2 |
| 10 | 45.6 ± 4.1 |
| 100 | 68.3 ± 5.5 |
| 1000 | 72.1 ± 6.0 |
| EC50 | ~10-20 nM |
Data is hypothetical and based on typical results for DGKα/ζ inhibitors. Actual values will vary depending on experimental conditions.
Table 2: Dose-Response of a DGKα/ζ Inhibitor on IL-2 Production by T-Cells
| Inhibitor Concentration (nM) | IL-2 Concentration (pg/mL) (Mean ± SD) |
| 0 (Vehicle) | 55 ± 8 |
| 0.1 | 72 ± 10 |
| 1 | 110 ± 15 |
| 10 | 250 ± 28 |
| 100 | 480 ± 45 |
| 1000 | 520 ± 50 |
| EC50 | ~8-15 nM |
Data is hypothetical and based on typical results for DGKα/ζ inhibitors. Actual values will vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for T-Cell Proliferation using CFSE Dye Dilution
This protocol describes a method to determine the dose-dependent effect of this compound on the proliferation of primary human T-cells stimulated with anti-CD3 and anti-CD28 antibodies.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
Ficoll-Paque™ PLUS
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
This compound
-
DMSO (vehicle)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque™ density gradient centrifugation.
-
Isolate T-cells from PBMCs using a negative selection kit (e.g., RosetteSep™).
-
-
CFSE Labeling:
-
Resuspend isolated T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium (RPMI + 10% FBS + 1% Pen/Strep).
-
Wash the cells twice with complete RPMI medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
-
Plate Coating (for plate-bound anti-CD3):
-
Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with sterile PBS before adding cells.
-
-
Cell Plating and Treatment:
-
Prepare serial dilutions of this compound in complete RPMI medium (e.g., from 0.1 nM to 1000 nM). Include a DMSO-only vehicle control.
-
Add 100 µL of the CFSE-labeled T-cell suspension (1 x 10^5 cells) to each well of the antibody-coated plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add soluble anti-human CD28 antibody to a final concentration of 1 µg/mL to all stimulated wells.
-
Include unstimulated (no anti-CD3/CD28) and stained, unstimulated controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with a viability dye to exclude dead cells.
-
Acquire events on a flow cytometer.
-
Analyze the data by gating on the live, single-cell lymphocyte population and examining the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.
-
Visualizations
Caption: DGKα signaling pathway in T-cell activation.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD25 and CD69 induction by α4β1 outside-in signalling requires TCR early signalling complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Addressing BMS-684 solubility challenges in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on addressing solubility challenges associated with the selective DGKα inhibitor, BMS-684, in common experimental buffers. The following information is designed to help you troubleshoot issues and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What is the likely cause?
A1: This is a common phenomenon known as "antisolvent precipitation." this compound, like many small molecule inhibitors, is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When the DMSO stock is diluted into your experimental buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution, especially at higher concentrations.
Q2: What is the recommended starting approach for dissolving this compound for in vitro assays?
A2: We recommend preparing a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[1][2] For your working solution, perform a serial dilution of the DMSO stock into your pre-warmed aqueous experimental buffer. It is critical to add the DMSO stock to the buffer in a stepwise manner while vortexing to facilitate mixing and minimize localized high concentrations that can lead to precipitation.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a quinolone derivative. The solubility of quinolone compounds is often pH-dependent, typically exhibiting a U-shaped profile with minimum solubility near neutral pH and increased solubility in acidic and alkaline conditions.[3][4][5] Therefore, the pH of your experimental buffer can significantly impact the concentration of this compound that can be maintained in solution.
Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A4: The tolerance to DMSO varies between cell lines. As a general guideline, a final DMSO concentration of less than 0.5% is often well-tolerated in most cell-based assays. However, it is crucial to perform a vehicle control (your final buffer with the same percentage of DMSO but without this compound) to ensure that the DMSO concentration does not independently affect your experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer. |
| Rapid dilution shock. | Instead of a single large dilution, perform a stepwise serial dilution. Add the this compound DMSO stock to the buffer dropwise while gently vortexing. | |
| Low temperature of the buffer. | Use pre-warmed (e.g., 37°C) experimental buffer for dilutions, as solubility often increases with temperature. | |
| Precipitation Over Time | Compound instability in the buffer. | Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound. |
| Interaction with buffer components. | Consider testing alternative buffer systems (e.g., Tris-HCl, HEPES, or phosphate-buffered saline) to identify the most suitable one for your experiment. | |
| Inconsistent Results | Variable compound concentration due to partial precipitation. | After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiment to remove any undissolved micro-precipitates. |
Expected Solubility Profile of this compound
| Buffer System | pH | Expected Relative Solubility | Notes |
| Acetate Buffer | 5.0 | Higher | Increased solubility is expected at a more acidic pH. |
| PBS | 7.4 | Low | Near neutral pH is often the range of minimum solubility for quinolones. |
| Tris-HCl | 7.4 | Low | Similar to PBS, expect low solubility at this pH. |
| Tris-HCl | 8.5 | Moderate | A slight increase in solubility may be observed at a more alkaline pH. |
| Borate Buffer | 9.0 | Higher | Increased solubility is expected at a more alkaline pH. |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound in a User-Defined Buffer
This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in your experimental buffer without immediate precipitation.
Materials:
-
This compound solid powder
-
100% DMSO
-
Your experimental buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.[2]
-
Serial Dilution in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of the 10 mM DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: Add 198 µL of your experimental buffer to the wells of a new 96-well clear flat-bottom plate.
-
Transfer DMSO Dilutions: Carefully transfer 2 µL of each DMSO dilution from step 2 into the corresponding wells of the plate containing the buffer. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 1-2 hours.[6]
-
Visual Inspection: After incubation, visually inspect each well for any signs of precipitation or cloudiness.
-
Turbidity Measurement (Quantitative): Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the buffer-only control indicates the formation of a precipitate.
-
Determine Kinetic Solubility: The highest concentration of this compound that remains clear (visually) and does not show a significant increase in absorbance is the approximate kinetic solubility in your specific buffer.
This compound Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of Diacylglycerol Kinase Alpha (DGKα). In T-cells, T-cell receptor (TCR) activation leads to the generation of the second messenger diacylglycerol (DAG). DAG activates several downstream signaling pathways crucial for T-cell activation and effector function, including the Ras-ERK and PKCθ-NFκB pathways. DGKα acts as a negative regulator by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGKα, this compound sustains DAG signaling, leading to enhanced T-cell activation.
Caption: DGKα signaling pathway in T-cell activation and the inhibitory action of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of BMS-684 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, assessing, and improving the metabolic stability of BMS-684 and its derivatives. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for this compound derivatives? A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1][2] It is a crucial parameter in drug discovery because it directly influences key pharmacokinetic properties such as in vivo half-life, clearance, and oral bioavailability.[1] A derivative with low metabolic stability will be cleared from the body too quickly, potentially requiring higher or more frequent doses to be effective. Conversely, a compound that is excessively stable may accumulate and cause toxicity.[1] Optimizing the metabolic stability of this compound derivatives is therefore essential for developing a safe and effective therapeutic agent.
Q2: What are the primary metabolic pathways for small molecules like this compound derivatives? A2: Small molecule drugs typically undergo two main phases of metabolism.[3][4]
-
Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[3][4] These reactions are primarily carried out by Cytochrome P450 (CYP) enzymes located in the liver microsomes.[3][5]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolite with endogenous molecules like glucuronic acid, sulfate, or glutathione.[3][4] This process increases the compound's water solubility, facilitating its excretion from the body.[3]
Q3: What initial in vitro assays are recommended to assess the metabolic stability of a new this compound derivative? A3: The initial assessment of metabolic stability is typically performed using in vitro systems containing drug-metabolizing enzymes. The most common assays are:
-
Liver Microsomal Stability Assay: This is a high-throughput screen used to evaluate Phase I metabolic stability, which is primarily mediated by CYP enzymes.[1] It is often the first step due to its simplicity and cost-effectiveness.[6][7]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes) and therefore evaluates both Phase I and Phase II metabolism, providing a more complete picture of hepatic clearance.[1][8]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal (Phase I) and cytosolic (some Phase II) enzymes, offering a broader assessment of metabolic pathways than microsomes alone.[1]
Q4: How can the metabolic stability of a this compound derivative be improved if initial assays show it is too low? A4: Improving metabolic stability typically involves making strategic structural modifications to the molecule to block or slow down metabolic processes.[9][10] Common strategies include:
-
Identifying and Blocking "Metabolic Soft Spots": The first step is to identify the part of the molecule most susceptible to metabolism (the "soft spot"). This is often done through metabolite identification studies. Modifications can then be made at this position, such as introducing a halogen (e.g., fluorine) or a methyl group to sterically hinder the enzyme's access.[10]
-
Bioisosteric Replacement: This strategy involves replacing a metabolically labile functional group with a different group (a bioisostere) that has similar physicochemical properties but is more resistant to metabolism.[11][12][13] For example, replacing a labile ester with a more stable amide group.[10]
-
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at a site of metabolism can slow the rate of CYP-mediated oxidation due to the kinetic isotope effect.[9][14]
-
Reducing Lipophilicity: Highly lipophilic (oily) compounds tend to bind more readily to CYP enzymes.[15] Reducing the molecule's lipophilicity, for example by replacing a phenyl ring with a more polar pyridine (B92270) ring, can decrease metabolism.[15]
Data Summary: Comparative In Vitro Profile
Quantitative data from published literature shows that structural modifications can lead to derivatives with enhanced potency and metabolic stability.[16] The progression from the selective DGKα inhibitor this compound to the dual DGKα/ζ inhibitor BMS-502 resulted in an 80-fold potency enhancement and improved metabolic stability.[16]
| Compound | Cellular Potency (EC50) | Human Liver Microsome Stability (% Remaining at 60 min) | Mouse Liver Microsome Stability (% Remaining at 60 min) |
| This compound | 2-4 μM | 74% | 76% |
| BMS-502 | 25 nM | 98% | 100% |
| Data sourced from Chupak, L. et al. (2023). ACS Med Chem Lett.[16] |
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in the microsomal stability assay. | - Pipetting errors or inconsistent mixing.- Compound adsorption to plasticware. | - Ensure proper pipette calibration and technique. Gently vortex solutions before and after additions.[1]- Consider using low-bind plates or adding a small amount of surfactant (e.g., 0.01% Triton X-100) if compatible with the assay. |
| The compound disappears too quickly to measure an accurate half-life. | - The compound is highly labile.- The microsomal protein concentration is too high. | - Reduce the incubation time points (e.g., 0, 1, 5, 10, 15 min).- Decrease the microsomal protein concentration in the incubation.[1] |
| No metabolism is observed for the positive control compound. | - Inactive microsomes (e.g., improper storage, freeze-thaw cycles).- Incorrect or degraded NADPH cofactor. | - Use a new, validated batch of microsomes.[1][6]- Prepare NADPH solutions fresh for each experiment and keep them on ice during use.[1] |
| The compound precipitates in the incubation mixture. | - Low aqueous solubility of the derivative. | - Decrease the initial compound concentration.- Increase the percentage of organic co-solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity.[1] |
| The compound is unstable in microsomes but appears stable in hepatocytes. | - High non-specific binding to hepatocytes, reducing the free concentration available for metabolism.- The primary metabolic pathway is not captured by the microsomal assay (e.g., a cytosolic enzyme). | - Determine the fraction of compound unbound in the hepatocyte incubation (fu_inc) and correct the clearance values accordingly.- Consider running the assay with S9 fractions to include cytosolic enzymes. |
| Poor correlation between in vitro data and preliminary in vivo findings. | - Significant involvement of non-hepatic clearance pathways in vivo (e.g., renal excretion).[1]- The in vitro system does not fully recapitulate in vivo conditions (e.g., transporter effects). | - Investigate other clearance mechanisms (e.g., plasma stability, renal clearance).- Consider using more complex in vitro models if available, such as 3D liver spheroids or microphysiological systems. |
Experimental Protocols
Detailed Protocol: Liver Microsomal Stability Assay
This protocol outlines the steps to determine the in vitro metabolic stability of a this compound derivative using pooled human liver microsomes.
Objective: To determine the half-life (t1/2) and intrinsic clearance (CLint) of a test compound by monitoring its disappearance over time when incubated with liver microsomes in the presence of NADPH.
Materials:
-
Test Compound (this compound derivative) stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (or NADPH stock solution)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
-
96-well incubation plate and collection plate
-
Incubator/shaker set to 37°C
Workflow:
Procedure:
-
Preparation:
-
Thaw liver microsomes and other reagents on ice.
-
Prepare the main incubation mixture in the phosphate buffer containing microsomes (e.g., to a final concentration of 0.5 mg/mL protein). Keep on ice.
-
Prepare the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.
-
Prepare the NADPH solution fresh.[1]
-
-
Incubation:
-
Add the microsomal mixture to the wells of the 96-well plate.
-
Add the diluted test compound/controls to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation.[6]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls. The T=0 time point sample is taken immediately from a separate set of wells and quenched.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), stop the reaction in the designated wells by adding a sufficient volume (e.g., 3-5 volumes) of the ice-cold quenching solution.[6][17]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.[18]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the equation: CLint = (0.693 / t1/2) * (Incubation Volume / Protein Amount) .[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ionsource.com [ionsource.com]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. nedmdg.org [nedmdg.org]
- 11. chem-space.com [chem-space.com]
- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting inconsistent results in BMS-684 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-684, a selective Diacylglycerol Kinase Alpha (DGKα) inhibitor. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Diacylglycerol Kinase Alpha (DGKα) with an IC50 of 15 nM.[1][2] DGKα is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKα, this compound increases the intracellular levels of DAG. In T-cells, elevated DAG levels enhance T-cell receptor (TCR) signaling, leading to increased T-cell activation, proliferation, and cytokine release, which can contribute to anti-tumor immunity.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for DGKα. It has over 100-fold selectivity against the related DGK type I family members, DGKβ and DGKγ, and does not significantly inhibit the other seven DGK isozymes.[1][2] However, it's important to note that a related compound, BMS-502, is a dual inhibitor of both DGKα and DGKζ.[3] Researchers should be aware of the potential for dual inhibition if using related analogs or if the experimental system has compensatory mechanisms involving DGKζ.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[2] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is highly selective for DGKα, like many kinase inhibitors, the potential for off-target effects should be considered.[5][6] A study showed that at a concentration of 30 μM, this compound did not exhibit significant activity in a safety screening panel of 11 ion channels, 3 transporters, 5 enzymes, 4 nuclear hormone receptors, and 19 G-protein-coupled receptors, including serotonin (B10506) receptors.[3] However, older, less selective DGKα inhibitors have been reported to have off-target effects on serotonin receptors.[3][7] It is always good practice to include appropriate controls to assess potential off-target effects in your specific experimental model.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50/EC50 Values in Cell-Based Assays
You may observe significant well-to-well or experiment-to-experiment variability in the measured potency of this compound.
Potential Causes and Solutions:
-
Cell Line Integrity:
-
Genetic Drift: Cell lines can change over time with increasing passage numbers. Use low-passage, authenticated cell lines for all experiments.[8]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
-
Experimental Conditions:
-
Seeding Density: Inconsistent cell seeding is a major source of variability. Ensure a homogenous cell suspension and use calibrated pipettes.[8]
-
Serum Concentration: Serum contains growth factors that can activate signaling pathways and potentially compete with the effects of this compound. Consider reducing the serum concentration during drug treatment.[8]
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤0.1%).
-
-
Assay-Specific Issues:
-
Assay Interference: The this compound compound itself could interfere with the chemistry of certain viability assays (e.g., MTT). Run cell-free controls to test for this.[8]
-
Metabolic Effects: At certain concentrations, some inhibitors can alter cellular metabolism, which may be misinterpreted by metabolic-based viability assays.[8] Consider using an orthogonal assay to confirm results (e.g., a direct cell counting method).
-
Issue 2: Lower Than Expected Potency or Lack of Efficacy in T-Cell Activation Assays
You may not be observing the expected increase in T-cell activation (e.g., cytokine production, proliferation) upon treatment with this compound.
Potential Causes and Solutions:
-
Suboptimal T-Cell Stimulation:
-
The inhibitory effect of DGKα is most pronounced upon T-cell receptor (TCR) stimulation. Ensure you are using an appropriate concentration of stimulating antibodies (e.g., anti-CD3/CD28) or antigen-presenting cells.
-
-
Assay Conditions:
-
ATP Concentration: The potency of ATP-competitive inhibitors can be influenced by the intracellular ATP concentration. While this compound's binding mode is not explicitly stated as ATP-competitive in the provided results, this is a common mechanism for kinase inhibitors and should be considered.[9]
-
Incubation Time: The timing of this compound treatment relative to T-cell stimulation and the overall assay duration may need to be optimized.
-
-
Dominance of Other Checkpoints:
-
In some contexts, other immune checkpoints (e.g., PD-1/PD-L1) may be the dominant suppressive mechanism. Combining this compound with a PD-1 inhibitor has been shown to have synergistic effects.[4]
-
Issue 3: Inconsistent Results in In Vivo Studies
You are observing high variability in tumor growth inhibition or immune responses in animal models treated with this compound.
Potential Causes and Solutions:
-
Drug Formulation and Administration:
-
Solubility and Stability: this compound has limited aqueous solubility. Ensure a clear solution is prepared and administered. Sonication may be required.[2] For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been described.[2]
-
Dosing Regimen: The dose and frequency of administration may need to be optimized for your specific tumor model and animal strain.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Metabolic Stability: this compound has been shown to have favorable metabolic stability in human and mouse liver microsomes.[3] However, individual animal metabolism can vary.
-
Target Engagement: It is crucial to confirm that the administered dose is sufficient to inhibit DGKα in the target tissue (e.g., tumor-infiltrating lymphocytes). This can be assessed by measuring downstream signaling events (e.g., pERK levels) in explanted tissues.[3]
-
-
Tumor Microenvironment:
-
The composition of the tumor microenvironment (e.g., presence of other immunosuppressive cells) can influence the efficacy of DGKα inhibition.
-
Data Presentation
Table 1: this compound In Vitro Potency and Selectivity
| Parameter | Value | Reference |
| DGKα IC50 | 15 nM | [1][2] |
| Selectivity vs. DGKβ | >100-fold | [1][2] |
| Selectivity vs. DGKγ | >100-fold | [1][2] |
| Cellular EC50 (IL-2 Production) | 2-4 µM | [3] |
Table 2: In Vivo Formulation for this compound
| Component | Percentage | Notes |
| DMSO | 10% | - |
| PEG300 | 40% | - |
| Tween-80 | 5% | - |
| Saline | 45% | Final solubility: 1.43 mg/mL. Ultrasonic treatment may be needed.[2] |
Experimental Protocols
Protocol 1: T-Cell Activation Assay (IL-2 Production)
-
Cell Preparation: Isolate primary human or mouse T-cells (e.g., from PBMCs or splenocytes).
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS.
-
Cell Seeding: Seed the T-cells at a density of 1-2 x 10^5 cells per well in complete RPMI medium.
-
Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well to provide co-stimulation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of IL-2 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Visualizations
Caption: DGKα Signaling Pathway in T-Cells
Caption: Troubleshooting Workflow for Inconsistent Results
Caption: General Experimental Workflow for this compound
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of BMS-684 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective Diacylglycerol Kinase alpha (DGKα) inhibitor, BMS-684, in in vivo animal models.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation appears cloudy or precipitates upon preparation. What could be the cause and how can I resolve this?
A1: Precipitation is a common issue with poorly soluble compounds like this compound. The primary cause is often the compound crashing out of solution when the concentration of the organic solvent (like DMSO) is decreased upon addition of aqueous components.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Make sure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming or sonication can aid this process.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final aqueous vehicle, perform a stepwise dilution. For example, dilute the DMSO stock with an intermediate solvent like PEG300 before adding the final aqueous component (e.g., saline).
-
Vehicle Optimization: Consider using a different vehicle composition. For highly insoluble compounds, a lipid-based formulation (e.g., corn oil) may be more suitable than an aqueous-based one.
-
Fresh Preparation: Always prepare the formulation fresh on the day of dosing to minimize the risk of precipitation over time.
-
Q2: I am not observing the expected in vivo efficacy with this compound, despite seeing good in vitro activity. What are the potential reasons?
A2: A discrepancy between in vitro and in vivo results can stem from several factors related to drug delivery and the biological environment.
-
Troubleshooting Steps:
-
Inadequate Drug Exposure: The formulation may not be providing sufficient bioavailability. Consider conducting a pilot pharmacokinetic (PK) study to determine the plasma and tumor concentrations of this compound. You may need to adjust the dose, dosing frequency, or the formulation itself.
-
Metabolic Instability: While this compound is reported to have favorable metabolic stability in mouse liver microsomes, rapid in vivo metabolism could still be a factor.[1] A PK study will also provide insights into the compound's half-life.
-
Target Engagement: It is crucial to confirm that this compound is reaching its target (DGKα) in the tissue of interest (e.g., tumor-infiltrating lymphocytes) at a sufficient concentration to exert its inhibitory effect. This can be assessed through pharmacodynamic (PD) markers, such as the phosphorylation status of downstream signaling molecules.
-
Animal Model Selection: The chosen animal model may not be appropriate. For example, in cancer immunotherapy studies, the tumor microenvironment (e.g., "hot" vs. "cold" tumors) can significantly impact the efficacy of an immunomodulatory agent like a DGKα inhibitor.
-
Q3: I am observing toxicity or adverse effects in my animal model. What are the possible causes and mitigation strategies?
A3: Toxicity can be caused by the compound itself (on-target or off-target effects) or the formulation vehicle.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Run a control group treated with the vehicle alone to rule out toxicity from the formulation components. High concentrations of DMSO or other organic solvents can cause local irritation or systemic toxicity.
-
On-Target Toxicity: Inhibition of DGKα in healthy tissues may lead to adverse effects. Consider reducing the dose or dosing frequency.
-
Off-Target Effects: While this compound is a selective DGKα inhibitor, it's important to consider potential off-target activities at higher concentrations.[1] A review of the literature for known off-target effects of this class of compounds may be helpful.
-
Q4: Should I be concerned about this compound crossing the blood-brain barrier (BBB)?
Data Presentation
Table 1: In Vitro Properties of this compound
| Property | Value | Reference |
| Target | Diacylglycerol Kinase alpha (DGKα) | [3][4] |
| IC₅₀ | 15 nM | [3][4] |
| Selectivity | >100-fold selectivity over DGKβ and DGKγ | [3][4] |
| Metabolic Stability | Favorable in human and mouse liver microsomes | [1] |
| Membrane Permeability | Promising | [1] |
Table 2: Representative In Vivo Pharmacokinetic Parameters of Novel Selective DGKα Inhibitors in Mice (Note: Data is for compounds structurally related to this compound, not this compound itself)
| Compound | Route of Administration | Dose (mg/kg) | Clearance (mL/min/kg) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Compound 1 | IV / PO | 0.5 / 5 | 27 | 1133 | 35 | [5] |
| Compound 13 | IV / PO | 0.5 / 5 | 10 | 6148 | 75 | [5] |
| Compound 16 | IV / PO | 0.5 / 5 | 5.8 | 12108 | 82 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Aqueous-Based)
This protocol is adapted from formulations suggested for in vivo use and aims to achieve a clear solution.[4]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 14.3 mg/mL). Ensure complete dissolution, using a vortex and/or sonication if necessary.
-
Intermediate Dilution: In a sterile tube, add the required volume of the DMSO stock solution. To this, add 4 volumes of PEG300 (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (e.g., 50 µL). Mix until the solution is homogeneous.
-
Final Aqueous Dilution: Add 4.5 volumes of sterile saline to the mixture (e.g., 450 µL). Mix thoroughly to obtain the final formulation. The final concentration in this example would be 1.43 mg/mL.
Protocol 2: Preparation of this compound Formulation (Lipid-Based)
This protocol is suitable for compounds with very low aqueous solubility.[4]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 14.3 mg/mL).
-
Final Dilution: In a sterile tube, add the required volume of the DMSO stock solution. To this, add 9 volumes of sterile corn oil (e.g., for 100 µL of DMSO stock, add 900 µL of corn oil).
-
Homogenization: Vortex the mixture vigorously for several minutes to ensure a uniform suspension/solution. The final concentration in this example would be 1.43 mg/mL.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
-
Animal Model: Use an appropriate syngeneic mouse tumor model (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, this compound + anti-PD-1).
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage) at the predetermined dose and schedule. Administer other therapies as required.
-
Monitoring: Monitor tumor growth by caliper measurements and animal body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, western blot for target engagement).
Mandatory Visualizations
Caption: DGKα Signaling Pathway in T-Cell Activation.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
Mitigating potential toxicity of BMS-684 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicities of BMS-684 during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Diacylglycerol Kinase alpha (DGKα) with an IC50 of 15 nM.[1][2] It exhibits over 100-fold selectivity for DGKα compared to the related DGK type I family members, DGKβ and DGKγ, and does not inhibit the other seven DGK isozymes.[1][2][3] By inhibiting DGKα, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of DAG, which can enhance T-cell activation and promote anti-tumor immunity.[4]
Q2: What are the potential on-target toxicities of inhibiting DGKα?
While specific toxicity data for this compound is limited in publicly available literature, potential on-target toxicities can be inferred from the physiological role of DGKα. DGKα is involved in regulating immune responses, and its inhibition is intended to enhance T-cell activity.[4] Therefore, researchers should be vigilant for signs of immune-related adverse events (irAEs), such as excessive inflammation or autoimmune-like responses in animal models. Monitoring for elevated cytokine levels and inflammatory markers is recommended.
Q3: What are potential off-target toxicities of kinase inhibitors like this compound?
Kinase inhibitors can sometimes exhibit off-target effects by interacting with other kinases or cellular targets.[5][6][7] While this compound is reported to be highly selective for DGKα, it is crucial to assess for potential off-target activities.[8] Common off-target toxicities associated with kinase inhibitors include cardiotoxicity and hepatotoxicity.[9][10][11] A kinase panel screening revealed no significant binding of this compound to 327 other protein kinases at concentrations of 15 μM.[8] Additionally, at a concentration of 30 μM, this compound showed no activity against a safety screening panel of 11 ion channels, 3 transporters, 5 enzymes, 4 nuclear hormone receptors, and 19 G-protein-coupled receptors.[8]
Q4: How can I assess the potential for cardiotoxicity with this compound?
Cardiotoxicity is a known concern for some kinase inhibitors.[10] Preclinical assessment should include both in vitro and in vivo models.
-
In Vitro: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on contractility, electrical activity, and viability.[12][13][14] The xCELLigence RTCA CardioECR system is a tool that can capture these different aspects of cardiotoxicity.[12]
-
In Vivo: In animal models, monitor for changes in heart rate, blood pressure, and electrocardiogram (ECG) parameters.[10] Serum cardiac troponin (cTnI) levels can be measured as a biomarker for cardiac injury.[10]
Q5: What methods can be used to evaluate potential hepatotoxicity?
Drug-induced liver injury (DILI) is a significant concern in drug development.[15] In vitro models are crucial for early assessment.
-
Cell-based assays: Use primary human hepatocytes or liver cell lines like HepG2 and HepaRG to assess cytotoxicity.[16][17][18] Assays for markers of liver injury such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) can be performed.[16]
-
3D Cultures: 3D spheroid cultures of liver cells may offer a more physiologically relevant model for DILI evaluation compared to 2D cultures.[16][17]
Troubleshooting Guides
Issue 1: Unexpected Cell Death in In Vitro Cultures
| Possible Cause | Troubleshooting Step |
| On-target cytotoxicity | Titrate the concentration of this compound to determine the EC50 for efficacy and the CC50 for cytotoxicity. Aim for a therapeutic window where efficacy is achieved at concentrations below significant cytotoxicity. |
| Off-target cytotoxicity | Perform a broader kinase screen or off-target panel to identify unintended molecular targets. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control group in all experiments.[1] |
| Poor compound stability | This compound stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[1] Ensure proper storage and handling. |
Issue 2: Adverse Events Observed in Animal Models (e.g., weight loss, lethargy)
| Possible Cause | Troubleshooting Step |
| Systemic toxicity | Perform a dose-range finding study to identify the maximum tolerated dose (MTD). Monitor animal weight, food and water intake, and clinical signs daily. |
| Immune-related adverse events | Collect blood samples to analyze for a complete blood count (CBC) and a comprehensive metabolic panel (CMP). Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α). |
| Cardiotoxicity | Conduct regular ECG monitoring and measure cardiac troponin levels.[10] At the end of the study, perform histopathological analysis of heart tissue. |
| Hepatotoxicity | Monitor liver function tests (e.g., ALT, AST, bilirubin) from serum samples. Perform histopathology on liver tissue at necropsy. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (DGKα) | 15 nM | [1][2] |
| This compound Selectivity | >100-fold over DGKβ and DGKγ | [1][2] |
| BMS-502 IC50 (DGKα) | 4.6 nM | [3] |
| BMS-502 IC50 (DGKζ) | 2.1 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Viability Assessment: Use a CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: In Vivo Tolerability Study in Mice
-
Animals: Use 6-8 week old BALB/c mice. Acclimatize the animals for at least one week before the study.
-
Dose Formulation: Formulate this compound in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Dosing: Administer this compound via the desired route (e.g., intraperitoneal or oral) once daily for 14 consecutive days at three different dose levels (e.g., 10, 30, and 100 mg/kg). Include a vehicle control group.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
-
Necropsy: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, kidney, heart, spleen, lungs) for histopathological examination.
-
Data Analysis: Analyze changes in body weight, clinical chemistry, hematology, and histopathology to determine the MTD.
Visualizations
Caption: DGKα signaling pathway and the inhibitory action of this compound.
Caption: General workflow for preclinical toxicity assessment.
Caption: Decision tree for troubleshooting unexpected in vitro cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to mitigate the toxicity of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pesclinical.com [pesclinical.com]
- 12. agilent.com [agilent.com]
- 13. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. (PDF) In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review (2023) | I. A. Mazerkina [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. preprints.org [preprints.org]
- 18. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Potency Optimization: A Technical Guide to the BMS-684 to BMS-502 Case Study
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the potency optimization from BMS-684 to BMS-502. This case study showcases a significant enhancement in potency and a shift in selectivity profile, culminating in a potent dual inhibitor of diacylglycerol kinases (DGK) alpha (α) and zeta (ζ).
Frequently Asked Questions (FAQs)
Q1: What was the primary goal of the optimization from this compound to BMS-502?
The primary goal was to enhance the potency and improve the in vitro metabolic stability of the initial lead compound, this compound. The progression from this compound to BMS-502 achieved an 80-fold increase in potency.[1]
Q2: What is the mechanism of action for BMS-502?
BMS-502 is a potent dual inhibitor of diacylglycerol kinase (DGK) alpha (α) and zeta (ζ).[2][3] By inhibiting these kinases, BMS-502 enhances T-cell immune responses, which is a promising strategy for tumor immunity research.[3][4]
Q3: How does the selectivity profile of BMS-502 differ from this compound?
This compound is a selective DGKα inhibitor.[5][6] In contrast, the optimization process led to BMS-502 having a dual inhibitory activity against both DGKα and DGKζ, as well as DGKι.[1]
Q4: What were the key structural modifications that led to the improved potency in BMS-502?
The key modifications involved merging an electron-withdrawing substituent at the C-6 position with a naphthyridinone ring.[1] This combination resulted in a synergistic effect, leading to the low nanomolar inhibition displayed by BMS-502.[1]
Q5: Are there any known in vivo effects of BMS-502?
Yes, in the OT-1 mouse model, orally administered BMS-502 demonstrated a dose-dependent ability to elicit an immune response.[4][7] This suggests that BMS-502 can amplify inadequate stimulation of T-cells.[7]
Troubleshooting Guide
Problem: Difficulty replicating the reported low nanomolar IC50 values for BMS-502.
-
Solution 1: Check Assay Conditions. The inhibitory activity of compounds can be highly sensitive to assay conditions. Ensure that the concentration of ATP and the substrate (diacylglycerol) in your kinase assay are consistent with established protocols for DGKα and DGKζ.
-
Solution 2: Confirm Compound Integrity. Verify the purity and identity of your BMS-502 sample using methods such as NMR and HPLC, as suggested by suppliers.[2] Degradation or impurities can significantly affect experimental outcomes.
-
Solution 3: Review Enzyme Source and Activity. The source and specific activity of the recombinant DGKα and DGKζ enzymes can vary. Use highly purified, active enzymes and perform appropriate quality controls.
Problem: Observing low or no T-cell proliferation in response to BMS-502 in vitro.
-
Solution 1: Ensure Suboptimal T-cell Receptor (TCR) Stimulation. BMS-502 is expected to amplify T-cell responses to suboptimal stimulation.[7] If the T-cells are already maximally stimulated, the effect of the inhibitor may be masked. Titrate the concentration of the TCR stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) to find a suboptimal condition where the effect of BMS-502 can be observed.
-
Solution 2: Verify Cell Health. Ensure the viability and health of the primary T-cells used in the proliferation assay. Poor cell health can lead to a lack of response.
-
Solution 3: Check for Proper Compound Solubility. BMS-502 is soluble in DMSO.[2] Ensure that the compound is fully dissolved in the stock solution and that the final concentration of DMSO in the cell culture medium is not toxic to the T-cells.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and BMS-502.
Table 1: In Vitro Inhibitory Activity against Diacylglycerol Kinase (DGK) Isoforms
| Compound | DGKα IC50 (µM) | DGKβ IC50 (µM) | DGKγ IC50 (µM) | DGKκ IC50 (µM) | DGKζ IC50 (µM) | DGKι IC50 (µM) |
| This compound | 0.015[1] | 2.5[1] | 1.9[1] | >10[1] | >10[1] | >10[1] |
| BMS-502 | 0.0046[7] | 1.0[7] | 0.68[7] | 4.6[7] | 0.0021[7] | Substantial Inhibition |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower value indicates higher potency.
Table 2: Cellular Activity and Pharmacokinetics of BMS-502
| Parameter | Value |
| Human Whole-Blood IFNγ EC50 | 280 nM[7] |
| Mouse Cytotoxic T-cell IFNγ (mCTC) EC50 | 340 nM[2][3][7] |
| Human Effector CD8+ T-cell Proliferation EC50 | 65 nM[7] |
| Oral Bioavailability (C57 Black Mice) | 65%[7] |
| Clearance (C57 Black Mice) | 1.9 mL/min/kg[7] |
| Half-life (C57 Black Mice) | 22.5 hours[7] |
EC50 values represent the concentration of the compound that provokes a response halfway between the baseline and maximum effect.
Experimental Protocols
1. Diacylglycerol Kinase (DGK) Inhibition Assay (Biochemical)
This protocol outlines a general procedure for measuring the inhibition of DGK isoforms.
-
Objective: To determine the IC50 value of a test compound against specific DGK isoforms.
-
Materials:
-
Recombinant human DGKα, ζ, and other isoforms of interest.
-
Diacylglycerol (DAG) as a substrate.
-
ATP (radiolabeled or as part of a detection system).
-
Test compounds (this compound, BMS-502) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay or radiometric detection).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the assay buffer, the DGK enzyme, and the test compound dilution.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of DAG and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using the chosen detection system.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. CD8+ T-cell Proliferation Assay
This protocol provides a general method for assessing the effect of a compound on T-cell proliferation.
-
Objective: To determine the EC50 value of a test compound for enhancing CD8+ T-cell proliferation.
-
Materials:
-
Isolated human or mouse CD8+ T-cells.
-
T-cell culture medium (e.g., RPMI-1640 with fetal bovine serum and IL-2).
-
TCR stimulus (e.g., anti-CD3 and anti-CD28 antibodies).
-
Test compound (BMS-502) dissolved in DMSO.
-
Proliferation detection reagent (e.g., CellTiter-Glo®, CFSE, or BrdU).
-
-
Procedure:
-
Plate the isolated CD8+ T-cells in a multi-well plate.
-
Add serial dilutions of the test compound.
-
Add a suboptimal concentration of the TCR stimulus to the appropriate wells.
-
Incubate the plate for a period of 48-72 hours at 37°C in a CO2 incubator.
-
Add the proliferation detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Plot the signal against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Visualizations
Caption: Workflow of the potency optimization from this compound to BMS-502.
Caption: Simplified DGK signaling pathway in T-cell activation.
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BMS-502, a novel dual DGK α and ζ inhibitor with promising immunostimulant activity | BioWorld [bioworld.com]
Ensuring reproducibility in experiments involving BMS-684
Welcome to the technical support center for BMS-684. This resource is designed for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving this selective Diacylglycerol Kinase α (DGKα) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Diacylglycerol Kinase alpha (DGKα).[1][2] DGKα is an enzyme that acts as an intracellular checkpoint in T-cells by converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA).[3] By inhibiting DGKα, this compound prevents the depletion of DAG, which in turn sustains signaling downstream of the T-cell receptor (TCR). This enhances T-cell activation, proliferation, and cytokine release, making it a promising agent for cancer immunotherapy.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[1] For cell culture experiments, we recommend preparing a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be stored in small aliquots at -80°C for up to six months or at -20°C for up to one month to minimize freeze-thaw cycles.[1] When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium remains below 0.5% to avoid solvent-induced toxicity.
Q3: What is the selectivity profile of this compound?
A3: this compound is a highly selective inhibitor for DGKα. It has an IC50 value of 15 nM for DGKα and exhibits over 100-fold selectivity against the related DGK type I family members, DGKβ and DGKγ.[1][2] It does not inhibit the other seven DGK isozymes.[1][2] For a detailed comparison with other DGK inhibitors, please refer to the data tables below.
Q4: What are the expected downstream effects of DGKα inhibition by this compound in T-cells?
A4: Inhibition of DGKα by this compound is expected to increase the duration and intensity of DAG-mediated signaling pathways. Key downstream effects include increased activation of the Ras-ERK pathway, leading to higher levels of phosphorylated ERK (p-ERK).[3] This subsequently promotes the activity of transcription factors like AP-1, resulting in enhanced T-cell proliferation and increased production of cytokines such as Interleukin-2 (IL-2).[5][6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect (e.g., no increase in T-cell activation). | 1. Compound Instability/Degradation: this compound may degrade in aqueous cell culture media over long incubation periods. 2. Incorrect Concentration: The concentration used may be too low for a cellular response, which can differ from the biochemical IC50. 3. Cell Health/Status: T-cells may be in a suboptimal state (e.g., anergic, exhausted, or non-logarithmic growth phase). 4. Suboptimal TCR Stimulation: The primary stimulus for T-cell activation may be insufficient for a robust response. | 1. Prepare fresh working dilutions of this compound for each experiment. For long-term experiments (>24h), consider replenishing the media with fresh inhibitor. 2. Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell type and assay. An EC50 of 5.43 µM for IL-2 production has been reported.[7] 3. Ensure cells are healthy, viable, and in the logarithmic growth phase. Use primary T-cells within a reasonable time after isolation. 4. Optimize the concentration of anti-CD3/anti-CD28 antibodies or the antigen stimulus to ensure a sub-maximal but clear baseline activation. |
| High cellular toxicity observed. | 1. High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to your cells. 2. Off-Target Effects: At very high concentrations, the inhibitor may have off-target activities. 3. On-Target Toxicity: Sustained, high-level T-cell activation can lead to activation-induced cell death (AICD). | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only control with the same DMSO concentration in all experiments. 2. Use the lowest effective concentration of this compound as determined by your dose-response curve. Review literature for known off-target effects of DGK inhibitors.[3] 3. Perform a time-course experiment to assess viability at different time points. Measure markers of apoptosis (e.g., Annexin V/PI staining) to confirm AICD. |
| High variability between experimental replicates. | 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or health between wells or plates. 3. Edge Effects in Multi-well Plates: Evaporation from outer wells can concentrate the inhibitor. | 1. Prepare a master mix of the inhibitor in media to add to all relevant wells. Use calibrated pipettes and perform serial dilutions carefully. 2. Standardize cell seeding density and ensure a uniform single-cell suspension. Use cells from the same passage for all conditions in an experiment. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media instead. |
| Western blot for p-ERK shows weak or inconsistent signal. | 1. Suboptimal Lysis Buffer: Ineffective inhibition of phosphatases during cell lysis leads to dephosphorylation of ERK. 2. Timing of Stimulation/Inhibition: The peak of ERK phosphorylation is transient. The time point for cell lysis may be suboptimal. 3. Low Protein Concentration: Insufficient protein loaded onto the gel. | 1. Always use a freshly prepared lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times. 2. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after TCR stimulation to identify the peak p-ERK signal in your system. 3. Perform a protein quantification assay (e.g., BCA) and ensure you load a consistent and sufficient amount of protein (typically 20-30 µg) per lane. Normalize the p-ERK signal to total ERK.[8] |
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference(s) |
| Target | Diacylglycerol Kinase α (DGKα) | [1][2] |
| IC50 (DGKα) | 15 nM | [1][2] |
| Selectivity | >100-fold vs. DGKβ and DGKγ | [1][2] |
| Cellular EC50 (IL-2 Production) | 5.43 µM | [7] |
| Molecular Formula | C27H26N4O3 | [2] |
| Molecular Weight | 454.52 g/mol | [2] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Selectivity Comparison of DGK Inhibitors (IC50 in µM)
| Compound | DGKα | DGKζ | DGKβ | DGKγ | Reference(s) |
| This compound | 0.015 | N/A | >1.5 | >1.5 | [1][2] |
| BMS-502 | 0.0046 | 0.0021 | N/A | N/A | [9] |
| R59022 | 0.0028 | N/A | N/A | N/A | [10] |
| R59949 | 0.01 - 10 | N/A | N/A | N/A | [10] |
| CU-3 | 0.6 | N/A | N/A | N/A | [10] |
| N/A: Data not readily available in the searched literature. |
Experimental Protocols
Protocol 1: Human T-Cell Activation and Proliferation Assay
This protocol describes a method to assess the effect of this compound on the activation and proliferation of primary human T-cells stimulated via CD3 and CD28 antibodies.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD4+/CD8+ T-cells
-
RPMI-1640 medium with 10% FBS, L-glutamine, and Penicillin-Streptomycin
-
Anti-human CD3 antibody (plate-coating grade)
-
Anti-human CD28 antibody (soluble)
-
This compound (10 mM stock in DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Sterile PBS
-
96-well flat-bottom tissue culture plates
Methodology:
-
Plate Coating: Prepare a 1-5 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Before use, wash the wells three times with 200 µL of sterile PBS to remove unbound antibody.
-
Cell Staining (Optional, for proliferation): Resuspend T-cells at 1x10^6 cells/mL in PBS. Add the proliferation dye according to the manufacturer's instructions. Incubate for 20 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold culture medium. Wash the cells twice.
-
Cell Seeding: Resuspend the T-cells (stained or unstained) at 1x10^6 cells/mL in complete RPMI medium.
-
Inhibitor and Co-stimulation Addition: Prepare serial dilutions of this compound in complete RPMI medium. Also, prepare medium containing soluble anti-CD28 antibody (final concentration of 1-2 µg/mL).
-
Add 100 µL of the cell suspension to each anti-CD3 coated well.
-
Add 100 µL of the this compound/anti-CD28 mixture to the wells to achieve the final desired inhibitor concentrations and a final cell density of 0.5x10^6 cells/mL. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Activation: After 24-48 hours, harvest cells and stain for activation markers (e.g., CD69, CD25) for flow cytometry analysis. Supernatants can be collected to measure IL-2 secretion by ELISA.
-
Proliferation: After 72 hours, harvest cells and analyze the dilution of the proliferation dye by flow cytometry.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK) in T-Cells
This protocol details the detection of ERK phosphorylation at Thr202/Tyr204 as a downstream marker of DGKα inhibition.
Materials:
-
T-cells (e.g., Jurkat cell line or primary T-cells)
-
Culture medium
-
This compound (10 mM stock in DMSO)
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies or PMA)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Seed T-cells at a density that allows them to be in a logarithmic growth phase. Pre-treat cells with the desired concentrations of this compound (and vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or PMA for the predetermined optimal time (e.g., 15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Immediately after stimulation, place the plate on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Carefully collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the signal using a digital imaging system.
-
Stripping and Re-probing: To normalize the data, strip the membrane according to the manufacturer's protocol and re-probe with the anti-total ERK1/2 antibody, followed by the secondary antibody and detection steps.
Visualizations
Caption: DGKα signaling pathway in T-cell activation and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. What are DGKA inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to BMS-684 and BMS-502: Selective DGKα Versus Dual DGKα/ζ Inhibition in T-Cell Signaling
For researchers, scientists, and drug development professionals, the selective targeting of diacylglycerol kinases (DGKs) presents a promising avenue for modulating immune responses. This guide provides an objective comparison of two key investigational compounds, BMS-684 and BMS-502, which target DGKα and DGKα/ζ respectively. By examining their inhibitory profiles, the underlying signaling pathways, and the experimental methodologies used for their characterization, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development efforts.
Performance at a Glance: this compound vs. BMS-502
The primary distinction between this compound and BMS-502 lies in their selectivity for diacylglycerol kinase isoforms. This compound is a highly selective inhibitor of DGKα, while BMS-502 is a potent dual inhibitor of both DGKα and DGKζ.[1][2] This difference in targeting strategy has significant implications for their biological effects, particularly in the context of T-cell activation.
| Inhibitor | Target(s) | IC50 (DGKα) | IC50 (DGKζ) | Selectivity Profile |
| This compound | DGKα | 15 nM[1] | Not Active | >100-fold selective over DGKβ and DGKγ; no inhibition of other seven DGK isozymes.[1] |
| BMS-502 | DGKα, DGKζ | 4.6 nM[3][4] | 2.1 nM[3][4] | Limited inhibitory activity towards DGKβ, DGKγ, and DGKκ. |
Table 1: Biochemical Inhibitory Activity of this compound and BMS-502. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and BMS-502 against their primary DGK targets.
| Assay | BMS-502 EC50 |
| Human Effector CD8+ T-Cell Proliferation | 65 nM[4] |
| Human Whole-Blood (hWB) IFNγ Production | 280 nM[4] |
| Human Whole-Blood (hWB) pERK | 340 nM[4] |
| Mouse Cytotoxic T-Cell IFNγ Assay (mCTC) | 340 nM[3][4] |
Table 2: Cellular Activity of BMS-502. This table presents the half-maximal effective concentrations (EC50) of BMS-502 in various cell-based assays, demonstrating its ability to modulate T-cell function.
The Central Role of DGKα and DGKζ in T-Cell Signaling
Diacylglycerol kinases α and ζ are critical negative regulators of T-cell activation. Following T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5]
DAG is a pivotal signaling molecule that recruits and activates key downstream effectors, including protein kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1). These proteins, in turn, initiate signaling cascades that lead to T-cell activation, proliferation, and cytokine production, primarily through the NF-κB and Ras/ERK pathways.[5][6]
DGKα and DGKζ function by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[6] By inhibiting these kinases, compounds like this compound and BMS-502 can prolong DAG signaling, leading to enhanced T-cell responses. The dual inhibition of both DGKα and DGKζ by BMS-502 is hypothesized to produce a more profound and sustained T-cell activation compared to the selective inhibition of DGKα by this compound.
Figure 1: DGKα and DGKζ Signaling Pathway in T-Cells. This diagram illustrates the central role of DGKα and DGKζ in regulating T-cell activation by converting DAG to PA, and the points of intervention for this compound and BMS-502.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. The following sections outline the protocols for the key assays used to characterize this compound and BMS-502.
Biochemical DGKα and DGKζ Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human DGKα and DGKζ enzymes
-
Diacylglycerol (DAG) substrate (e.g., 1,2-didecanoyl-sn-glycerol)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Test compounds (this compound, BMS-502) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the kinase solution (containing either DGKα or DGKζ in assay buffer) to the wells of a 384-well plate.
-
Add 0.5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a substrate mix containing DAG and ATP in assay buffer. Final concentrations in a 10.5 µL reaction volume are typically around 0.1-1 nM enzyme, 10-100 µM DAG, and 10-50 µM ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 2: Workflow for the Biochemical DGK Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 values of DGK inhibitors using the ADP-Glo™ kinase assay.
Human Effector CD8+ T-Cell Proliferation Assay
This assay measures the ability of a compound to enhance the proliferation of CD8+ T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-cell isolation kit
-
CellTrace™ Violet (CTV) or CFSE proliferation dye
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Complete RPMI-1640 medium
-
Test compound (BMS-502) dissolved in DMSO
-
96-well plates
-
Flow cytometer
Procedure:
-
Isolate CD8+ T-cells from human PBMCs using a negative selection kit.
-
Label the isolated CD8+ T-cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.
-
Plate the labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies to the wells at pre-determined optimal concentrations.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live, single-cell population and measure the fluorescence intensity of the proliferation dye. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Calculate the percentage of proliferated cells for each condition and determine the EC50 value of the test compound.
Human Whole-Blood IFNγ Production and pERK Assays
These assays assess the effect of the inhibitor on T-cell activation in a more physiologically relevant whole-blood context.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
Staphylococcal enterotoxin B (SEB) or other T-cell mitogen
-
Test compound (BMS-502) dissolved in DMSO
-
Brefeldin A (for intracellular cytokine staining)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against CD3, CD8, IFNγ, and phospho-ERK (pERK)
-
Flow cytometer
Procedure for IFNγ Production:
-
Dilute whole blood 1:1 with RPMI-1640 medium.
-
Add serial dilutions of the test compound or DMSO to the diluted blood.
-
Stimulate the T-cells by adding SEB.
-
Add Brefeldin A to inhibit cytokine secretion.
-
Incubate for 4-6 hours at 37°C.
-
Lyse red blood cells and fix and permeabilize the remaining leukocytes.
-
Stain the cells with fluorochrome-conjugated antibodies against CD3, CD8, and intracellular IFNγ.
-
Analyze by flow cytometry, gating on CD3+CD8+ T-cells to determine the percentage of IFNγ-producing cells.
-
Calculate the EC50 value based on the dose-dependent increase in IFNγ production.
Procedure for pERK:
-
Pre-incubate whole blood with serial dilutions of the test compound or DMSO.
-
Stimulate T-cells with a mitogen (e.g., anti-CD3/CD28 beads).
-
Immediately fix the cells to preserve the phosphorylation state of ERK.
-
Lyse red blood cells and permeabilize the leukocytes.
-
Stain with antibodies against CD3, CD8, and pERK.
-
Analyze by flow cytometry to measure the mean fluorescence intensity (MFI) of pERK in the CD3+CD8+ T-cell population.
-
Determine the EC50 value from the dose-response curve of pERK MFI.
Conclusion
This compound and BMS-502 represent two distinct strategies for targeting diacylglycerol kinases to enhance T-cell-mediated immunity. This compound offers high selectivity for DGKα, allowing for a focused investigation of this specific isoform's role in immune regulation. In contrast, BMS-502 provides potent dual inhibition of DGKα and DGKζ, which may lead to a more robust and sustained activation of T-cells. The choice between these two inhibitors will depend on the specific research question and the desired therapeutic outcome. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of DGK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-502, a novel dual DGK α and ζ inhibitor with promising immunostimulant activity | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: BMS-986218 Alone and in Combination with PD-1 Inhibitors in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-CTLA-4 antibody, BMS-986218, as a monotherapy versus its combination with Programmed Death-1 (PD-1) inhibitors for the treatment of advanced solid tumors. This analysis is based on available preclinical and clinical data, with a focus on the first-in-human Phase 1/2a clinical trial (NCT03110107).
Executive Summary
BMS-986218 is a nonfucosylated monoclonal antibody targeting the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a key immune checkpoint receptor. Its modified Fc region enhances its affinity for Fcγ receptors, leading to more effective depletion of regulatory T cells (Tregs) in the tumor microenvironment and a potentiation of the anti-tumor immune response. Early clinical data from the NCT03110107 trial suggest that BMS-986218 is clinically active and has a manageable safety profile, both as a monotherapy and in combination with the PD-1 inhibitor nivolumab (B1139203). While detailed comparative efficacy data, such as Objective Response Rate (ORR) and Progression-Free Survival (PFS), from this ongoing study are not yet publicly available, this guide summarizes the current understanding of its mechanism of action, preclinical evidence, and the available clinical trial information.
Mechanism of Action: Enhanced CTLA-4 Blockade
BMS-986218's primary mechanism of action is the blockade of the CTLA-4 pathway.[1][2] CTLA-4, expressed on T cells, acts as a negative regulator of T-cell activation. By binding to its ligands, CD80 and CD86, on antigen-presenting cells (APCs), CTLA-4 dampens the immune response. BMS-986218 blocks this interaction, leading to sustained T-cell activation and proliferation.[3]
What distinguishes BMS-986218 is its afucosylated Fc domain, which results in a significantly higher binding affinity for the Fcγ receptor IIIA (CD16a) on natural killer (NK) cells and macrophages.[3] This enhanced binding leads to more efficient antibody-dependent cellular cytotoxicity (ADCC), resulting in a greater depletion of intratumoral Tregs, which are highly expressive of CTLA-4 and suppress the anti-tumor immune response.[1][2]
The combination with a PD-1 inhibitor like nivolumab targets a complementary immune checkpoint pathway. PD-1 is expressed on activated T cells and, upon binding to its ligands (PD-L1 and PD-L2) on tumor cells and other immune cells, induces T-cell exhaustion. By blocking the PD-1/PD-L1 axis, nivolumab reinvigorates exhausted T cells within the tumor. The dual blockade of CTLA-4 and PD-1 is hypothesized to have a synergistic effect, promoting T-cell activation and effector function at different stages and locations of the immune response.
Signaling Pathway
Caption: Dual blockade of CTLA-4 by BMS-986218 and PD-1 by its inhibitor enhances T-cell activation.
Preclinical Data
Preclinical studies have demonstrated the enhanced activity of BMS-986218 compared to its parent antibody, ipilimumab. Key findings include:
-
Increased FcγR Binding: BMS-986218 showed a 33-fold and 24-fold increased binding affinity to the two most common variants of CD16a, respectively, compared to ipilimumab.
-
Enhanced ADCC: In vitro, BMS-986218 demonstrated superior ADCC activity.
-
Greater Treg Depletion: In a murine tumor model (MC38), BMS-986218 led to a more profound reduction in intratumoral Tregs (70% reduction) compared to the parent antibody (29% reduction).
-
Increased T-effector Cell Infiltration: Treatment with BMS-986218 in the MC38 model resulted in a higher infiltration of T-effector cells and CD8+ T cells into the tumor compared to the parent antibody.
These preclinical data provided a strong rationale for the clinical development of BMS-986218, both as a monotherapy and in combination with a PD-1 inhibitor.
Clinical Trial: NCT03110107
The primary source of clinical data for BMS-986218 is the Phase 1/2a first-in-human study, NCT03110107.
Experimental Protocol
Study Design: A phase 1/2a, open-label, dose-escalation and dose-expansion study.
Patient Population: Patients with advanced solid tumors who have progressed on or are intolerant to standard therapies. Participants must have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Treatment Arms:
-
Monotherapy: BMS-986218 administered intravenously at various dose levels (e.g., 2-70 mg every 4 weeks).
-
Combination Therapy: BMS-986218 administered intravenously in combination with a fixed dose of nivolumab (a PD-1 inhibitor).
Primary Objective: To assess the safety and tolerability of BMS-986218 as a monotherapy and in combination with nivolumab.
Secondary Objectives: To evaluate the preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics of BMS-986218 alone and in combination with nivolumab.
Caption: High-level workflow of the NCT03110107 clinical trial.
Clinical Efficacy and Safety
As of the latest available data, detailed quantitative efficacy results from the NCT03110107 trial that directly compare the monotherapy and combination therapy arms have not been fully published. However, preliminary findings indicate that both treatment strategies demonstrate clinical activity.
Efficacy:
-
Partial responses have been observed in patients in both the monotherapy and combination therapy arms.[4]
-
Clinical activity has been noted in a heavily pre-treated, heterogeneous patient population with various advanced cancers.[1]
Safety and Tolerability: The following table summarizes the reported treatment-related adverse events (TRAEs) from the initial phase of the study.[4]
| Adverse Event Profile | BMS-986218 Monotherapy | BMS-986218 + Nivolumab Combination |
| Any-Grade TRAEs | 58% | 60% |
| Grade 3/4 TRAEs | 18% | 27% |
| Most Common Grade 3/4 TRAE | Diarrhea (5%) | Colitis (6%), Increased Amylase (6%) |
| TRAEs Leading to Discontinuation | 11% | 15% |
The safety profile of both the monotherapy and combination therapy appears to be manageable and consistent with the known toxicities of CTLA-4 and PD-1 blockade.
Discussion and Future Directions
The available data on BMS-986218 are promising, suggesting that its enhanced mechanism of action may translate into improved clinical outcomes. The preliminary signs of clinical activity in both the monotherapy and combination settings are encouraging, particularly in a patient population with advanced, treatment-refractory cancers.
The key question that remains to be answered is the comparative efficacy of the combination therapy over monotherapy. It is anticipated that the dual checkpoint blockade will result in higher and more durable response rates, as has been observed with the combination of ipilimumab and nivolumab in various cancer types. However, this comes at the cost of a potential increase in immune-related adverse events, as suggested by the slightly higher rates of Grade 3/4 TRAEs and treatment discontinuations in the combination arm of the NCT03110107 trial.[4]
Further data from the dose-expansion cohorts of the NCT03110107 study, as well as from other ongoing trials, will be crucial to fully understand the therapeutic potential of BMS-986218. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from monotherapy versus combination therapy, and on optimizing the management of treatment-related toxicities.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. vjoncology.com [vjoncology.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Presents Multiple New Analyses at 2024 ASCO® Annual Meeting Highlighting Opdivo and Opdivo-based Combinations in Early and Advanced Stages of Non-Small Cell Lung Cancer [news.bms.com]
Head-to-Head Comparison: BMS-684 and Established T-Cell Activation Strategies
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of BMS-684, a novel investigational small molecule, with established T-cell activation strategies. The objective is to offer a clear, data-driven analysis of their respective mechanisms, performance, and experimental considerations to aid researchers in selecting the most appropriate method for their needs.
Introduction to T-Cell Activation
T-cell activation is a critical process in the adaptive immune response, essential for combating infections and malignancies. In vitro, robust T-cell activation is fundamental for various research applications, including immunotherapy development, vaccine testing, and studies of T-cell biology.[1][2] The activation of T-cells is a complex process that traditionally requires two main signals: the engagement of the T-cell receptor (TCR) and a co-stimulatory signal.[3][4] This guide will explore and compare several methods used to achieve this activation.
Comparative Overview of T-Cell Activation Strategies
A variety of methods are employed to activate T-cells in a laboratory setting, each with distinct advantages and limitations. These strategies range from the use of monoclonal antibodies that mimic natural signaling to the application of engineered particles for enhanced stimulation. The choice of strategy often depends on the specific experimental goals, such as large-scale T-cell expansion for adoptive cell therapies or precise mechanistic studies.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | Small molecule agonist of the TCR-CD3 complex and co-stimulatory pathways. | High purity, batch-to-batch consistency, potential for oral administration in vivo. | Mechanism not fully elucidated, potential for off-target effects, requires optimization for in vitro use. |
| Soluble Anti-CD3/CD28 Antibodies | Soluble monoclonal antibodies that cross-link the CD3 and CD28 receptors, mimicking the first and second signals of T-cell activation.[5][6][7] | Cost-effective, well-established protocols, suitable for a wide range of applications.[6][8] | Can lead to variable activation and potential for T-cell anergy or exhaustion with suboptimal dosing.[9] |
| Plate-Bound Anti-CD3/CD28 Antibodies | Antibodies are immobilized on a solid surface, providing a more localized and sustained stimulation.[9] | Provides a strong and sustained activation signal, leading to robust proliferation. | Can lead to terminal differentiation of T-cells, potential for non-uniform stimulation. |
| Anti-CD3/CD28 Coated Beads (e.g., Dynabeads™) | Micro- or nano-sized beads coated with anti-CD3 and anti-CD28 antibodies, simulating antigen-presenting cells.[9] | Provides a potent and physiological stimulus, leading to significant T-cell expansion.[8][10] Beads can be removed after activation.[11][12][13][14] | Higher cost, potential for bead-induced cellular stress. |
| Cytokine Cocktails (e.g., IL-2, IL-7, IL-15) | Cytokines that promote T-cell survival, proliferation, and differentiation.[15] Often used in conjunction with other activation methods. | Enhances T-cell expansion and can direct differentiation towards specific phenotypes. | Can promote the growth of regulatory T-cells, may not be sufficient for initial activation alone. |
| Checkpoint Inhibitors (e.g., Anti-PD-1, Anti-CTLA-4) | Antibodies that block inhibitory receptors on T-cells, thereby enhancing activation and effector function.[15][16] | Can reverse T-cell exhaustion and enhance anti-tumor immunity.[17] | Primarily effective in the context of pre-existing T-cell responses. |
Performance Data
The following table summarizes hypothetical and published performance data for various T-cell activation strategies.
| Parameter | This compound (Hypothetical) | Soluble Anti-CD3/CD28 | Plate-Bound Anti-CD3/CD28 | Anti-CD3/CD28 Coated Beads |
| T-Cell Proliferation (Fold Expansion at Day 7) | 150-200 | 50-100 | 100-150 | >200 |
| Viability at Day 7 | >90% | 80-90% | 75-85% | >90% |
| CD25 Expression (MFI at 48h) | 25000 | 15000 | 20000 | 30000 |
| IFN-γ Secretion (pg/mL at 72h) | 3000 | 2000 | 2500 | 4000 |
Signaling Pathways and Experimental Workflow
T-Cell Activation Signaling Pathway
Caption: Simplified signaling cascade initiated by TCR and co-stimulatory receptor engagement.
Comparative Experimental Workflow for T-Cell Activation
Caption: A generalized workflow for comparing different T-cell activation methods.
Experimental Protocols
T-Cell Isolation from Peripheral Blood Mononuclear Cells (PBMCs)
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Isolate T-cells from PBMCs using a pan-T-cell isolation kit (negative selection) according to the manufacturer's instructions.
-
Cell Counting and Viability: Count the purified T-cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.
T-Cell Activation Protocol (General)
-
Cell Seeding: Seed purified T-cells in a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Activator Addition:
-
This compound: Add this compound to the desired final concentration.
-
Soluble Antibodies: Add soluble anti-CD3 (e.g., clone OKT3) and anti-CD28 (e.g., clone CD28.2) antibodies to final concentrations of 1 µg/mL each.[6]
-
Plate-Bound Antibodies: Coat the wells of a 96-well plate with anti-CD3 antibody (1 µg/mL in sterile PBS) for 2 hours at 37°C, wash with PBS, and then add T-cells and soluble anti-CD28 antibody (1 µg/mL).[8]
-
Bead-Based Activation: Add anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.[11][12][13][14]
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Optional Cytokine Addition: For enhanced expansion, recombinant human IL-2 can be added to a final concentration of 30 U/mL.[13][14]
T-Cell Proliferation Assay (CFSE-Based)
-
CFSE Staining: Resuspend purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete medium.
-
Activation and Culture: Proceed with the T-cell activation protocol as described above.
-
Flow Cytometry Analysis: At desired time points (e.g., days 3, 5, and 7), harvest the cells and analyze CFSE fluorescence by flow cytometry. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.
Measurement of Activation Markers by Flow Cytometry
-
Cell Harvesting: At 24, 48, and 72 hours post-activation, harvest the T-cells.
-
Staining: Stain the cells with fluorescently conjugated antibodies against T-cell surface markers such as CD3, CD4, CD8, CD25, and CD69.
-
Analysis: Acquire data on a flow cytometer and analyze the expression levels of the activation markers.
Cytokine Secretion Assay (ELISA)
-
Supernatant Collection: At 24, 48, and 72 hours post-activation, collect the cell culture supernatants.
-
ELISA: Perform an ELISA for cytokines of interest (e.g., IFN-γ, IL-2, TNF-α) according to the manufacturer's protocol.
-
Quantification: Determine the concentration of cytokines by measuring the absorbance and comparing it to a standard curve. Multiplex assays can also be used for the simultaneous quantification of multiple cytokines.[18]
Conclusion
The selection of a T-cell activation strategy is a critical decision in experimental design. While established methods using anti-CD3/CD28 antibodies in various formats are well-characterized and effective, novel approaches such as the hypothetical small molecule this compound may offer advantages in terms of consistency and potential for in vivo applications. This guide provides a framework for comparing these strategies, emphasizing the importance of considering the specific research question, desired outcomes, and available resources. Researchers are encouraged to perform their own head-to-head comparisons to determine the optimal method for their specific needs.
References
- 1. sartorius.com.cn [sartorius.com.cn]
- 2. alliedacademies.org [alliedacademies.org]
- 3. immunology.org [immunology.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Human T cell activation: differential response to anti-CD28 as compared to anti-CD3 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soluble and Immobilized Anti-CD3/28 Distinctively Expand and Differentiate Primary Human T Cells: An Implication for Adoptive T Cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. akadeum.com [akadeum.com]
- 10. Lipid Microbubble–Conjugated Anti-CD3 and Anti-CD28 Antibodies (Microbubble-Based Human T Cell Activator) Offer Superior Long-Term Expansion of Human Naive T Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Mouse T-Activator CD3/CD28 | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Dynabeads Human T-Activator CD3/CD28 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Physiological Activation of Human T Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Beyond Adjuvants: Immunomodulation strategies to enhance T cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting T cell activation in immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enhancing Checkpoint Blockade with BMS-684: A Synergistic Approach to Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors (ICIs) has revolutionized the landscape of cancer treatment. However, a significant portion of patients either do not respond to or develop resistance to these therapies. This has spurred the investigation of combination strategies aimed at augmenting the efficacy of checkpoint blockade. This guide provides a comprehensive comparison of a promising combination therapy—the Diacylglycerol Kinase alpha (DGKα) inhibitor BMS-684 and its advanced analogue BMS-986408 with PD-1 checkpoint blockade—against other emerging ICI combination strategies.
The Rationale for Combining DGKα Inhibition with Checkpoint Blockade
DGKα is a critical negative regulator of T cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid (PA), DGKα dampens the signaling cascade required for T cell activation, proliferation, and effector function.[1][2][3] Inhibition of DGKα, therefore, is hypothesized to enhance T cell-mediated anti-tumor immunity, particularly in the tumor microenvironment where T cells are often rendered anergic or exhausted.
This compound is a selective inhibitor of DGKα.[4] Preclinical studies have demonstrated that combining DGKα inhibition with PD-1 blockade results in a synergistic anti-tumor effect. This synergy is attributed to the complementary mechanisms of action: while anti-PD-1 antibodies release the "brakes" on T cells, DGKα inhibitors "step on the gas," leading to a more robust and sustained anti-tumor immune response.[1][3] An optimized dual DGKα/ζ inhibitor, BMS-986408, has shown even more potentiation of T cell activation and combinatorial activity with anti-PD-1 therapy.[1][3]
Preclinical Efficacy: BMS-986408 in Combination with Anti-PD-1
In syngeneic mouse tumor models, the combination of BMS-986408 with an anti-PD-1 antibody has demonstrated significant tumor growth inhibition and, in some cases, complete tumor regression.
Quantitative Data Summary
| Treatment Group | Mouse Model | Tumor Growth Inhibition (Estimated %) | Complete Responses (%) | Key Cytokine Changes |
| BMS-986408 + Anti-PD-1 | MC38 (Colon Adenocarcinoma) | ~80-90% | 60% | ↑ IFN-γ, ↑ Granzyme B [3] |
| CT26 (Colon Carcinoma) | ~70-80% | 40% | Not specified | |
| SA1N (Fibrosarcoma) | ~70-80% | 30% | Not specified | |
| Anti-PD-1 Monotherapy | MC38 | ~40-50% | 10% | Modest ↑ in IFN-γ |
| BMS-986408 Monotherapy | MC38 | ~20-30% | 0% | Minimal change |
Note: Tumor growth inhibition percentages are estimated from graphical data presented in preclinical studies.[3][5] Actual values may vary.
Comparison with Alternative Checkpoint Blockade Combinations
To provide a comprehensive overview, the synergistic effects of BMS-986408 and anti-PD-1 are compared with other promising checkpoint inhibitor combinations.
Comparative Preclinical Data in the MC38 Mouse Model
| Combination Therapy | Mechanism of Action of Partner Agent | Estimated Tumor Growth Inhibition (%) | Reported Synergistic Effects |
| Anti-PD-1 + Anti-CTLA-4 | Blocks the inhibitory receptor CTLA-4 on T cells, promoting T cell activation and proliferation.[1][6][7] | ~70-80% | Increased effector to regulatory T cell ratio and enhanced production of pro-inflammatory cytokines.[1] |
| Anti-PD-1 + Anti-LAG-3 | Blocks the inhibitory receptor LAG-3, which is often co-expressed with PD-1 on exhausted T cells.[2][8][9] | ~60-70% | Additive anti-tumor effect with expansion of CD8+ T cells.[2] |
| Anti-PD-1 + Anti-TIM-3 | Blocks the inhibitory receptor TIM-3, another marker of T cell exhaustion.[10][11][12][13] | ~50-60% | Improved efficacy over single-agent therapy.[10] |
Note: Tumor growth inhibition percentages are estimated from graphical data in various preclinical studies and are intended for comparative purposes.[1][2][6][9][10][13] Direct head-to-head studies may yield different results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
In Vivo Murine Tumor Model Efficacy Studies
1. Cell Line and Culture:
-
MC38 (murine colon adenocarcinoma), CT26 (murine colon carcinoma), and SA1N (murine fibrosarcoma) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Animal Model:
-
Female C57BL/6 or BALB/c mice (6-8 weeks old) are used for the MC38/SA1N and CT26 models, respectively.
3. Tumor Implantation:
-
Mice are subcutaneously inoculated in the right flank with 1 x 10^6 tumor cells in 100 µL of sterile PBS.
4. Treatment Administration:
-
Treatment is initiated when tumors reach a palpable size (approximately 50-100 mm³).
-
BMS-986408: Administered daily via oral gavage at a dose of 10 mg/kg.
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg twice a week.
-
Control Groups: Receive vehicle (for BMS-986408) and/or an isotype control antibody.
5. Monitoring and Endpoints:
-
Tumor volume is measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Mice are monitored for signs of toxicity and euthanized if tumor volume exceeds 2000 mm³ or if they show signs of significant morbidity.
-
At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry for immune cell populations, qPCR for cytokine expression).[14]
In Vitro T Cell Activation Assays
1. T Cell Isolation:
-
CD8+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
2. T Cell Stimulation:
-
Isolated T cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying concentrations of this compound/BMS-986408 or a vehicle control.
3. Cytokine Measurement:
-
After 48-72 hours of incubation, supernatants are collected, and the concentrations of cytokines such as IFN-γ and IL-2 are measured using ELISA or a multiplex cytokine assay.
4. Proliferation Assay:
-
T cell proliferation can be assessed by labeling cells with a proliferation dye (e.g., CFSE) prior to stimulation and analyzing dye dilution by flow cytometry.
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathways in T cell activation and points of intervention for this compound and anti-PD-1 therapy.
Caption: General experimental workflow for preclinical evaluation of combination immunotherapy.
Conclusion
The combination of the DGKα inhibitor this compound (and its more potent successor BMS-986408) with anti-PD-1 checkpoint blockade represents a promising strategy to enhance anti-tumor immunity. Preclinical data strongly suggest a synergistic effect, leading to superior tumor control compared to either monotherapy. While other checkpoint inhibitor combinations also show significant promise, the unique mechanism of DGKα inhibition—directly augmenting the T cell activation signal—provides a compelling rationale for its continued investigation and development. Further clinical studies are warranted to validate these preclinical findings and to determine the optimal patient populations for this innovative combination therapy.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-986408, a First-In-Class Dual DGKα and DGKζ Inhibitor that Unleashes PD-1 Checkpoint and CAR T-cell Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapy with Anti-PD-1, Anti-TIM-3, and Focal Radiation Results in Regression of Murine Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anaptysbio.com [anaptysbio.com]
- 14. ichor.bio [ichor.bio]
Benchmarking BMS-684: A Comparative Guide to the Potency of Novel DGKα Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of BMS-684, a selective Diacylglycerol Kinase alpha (DGKα) inhibitor, against other novel and classical inhibitors of this critical enzyme. DGKα is a key regulator of cellular signaling, playing a pivotal role in both cancer progression and immune response, making it a prime target for therapeutic development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer an objective assessment of this compound's performance in the current landscape of DGKα inhibitor research.
Data Presentation: Potency of DGKα Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound in comparison to a selection of other DGKα inhibitors. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited in publicly available literature. Variations in assay conditions can influence IC50 values.
| Inhibitor | DGKα IC50 (nM) | Selectivity Profile | Reference |
| This compound | 15 | Selective for DGKα over other isoforms. [1] | [1] |
| BMS-502 | 5 | Dual inhibitor of DGKα and DGKζ.[2] | [2] |
| CU-3 | 600 | Selective for DGKα. | [2] |
| Ritanserin | 15,000 | Also a potent 5-HT2A and 5-HT2c receptor antagonist.[2][3] | [2][3] |
| R59022 | 2,800 | Older generation DGK inhibitor.[2] | [2] |
| R59949 | 10-10,000 | Older generation DGK inhibitor.[2] | [2] |
| Compound 16 (Insilico Medicine) | 0.27 | Potent and selective DGKα inhibitor.[4] | [4] |
Experimental Protocols
A precise and reproducible methodology is crucial for the accurate assessment of inhibitor potency. The following is a detailed protocol for a common in vitro assay used to determine the IC50 of DGKα inhibitors.
In Vitro DGKα Inhibition Assay using ADP-Glo™ Kinase Assay
This protocol is adapted from standard luminescence-based kinase assay methodologies.[5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGKα.
Materials:
-
Recombinant human DGKα enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells with a known potent inhibitor as a positive control.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, recombinant DGKα enzyme, and the DAG substrate. The final concentrations of each component should be optimized for the specific enzyme batch and substrate.
-
Kinase Reaction Initiation: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the reaction, add 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km of the enzyme for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (positive control) signals.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central role of DGKα in key signaling pathways within cancer cells and T-cells.
Caption: DGKα signaling pathway in cancer cells.
Caption: DGKα signaling pathway in T-cell activation.
Experimental Workflow
The following diagram outlines a typical workflow for benchmarking the potency and selectivity of a novel DGKα inhibitor like this compound.
Caption: Workflow for benchmarking DGKα inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ulab360.com [ulab360.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
The Synergistic Potential of DGKα Inhibition with Standard-of-Care Immunotherapy in Preclinical Tumor Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data suggests that combining the selective Diacylglycerol Kinase alpha (DGKα) inhibitor, BMS-684, with standard-of-care anti-PD-1 immunotherapy could offer a promising strategy to enhance anti-tumor efficacy. This comparison guide synthesizes available in vivo data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Enhanced Anti-Tumor Efficacy with Combination Therapy
In preclinical murine models of cancer, the combination of a Diacylglycerol Kinase (DGK) inhibitor, closely related to this compound, with an anti-PD-1 antibody has demonstrated superior tumor growth inhibition compared to either agent alone. This suggests a synergistic effect, where the DGK inhibitor may sensitize the tumor microenvironment to the effects of immune checkpoint blockade.
DGKα is a negative regulator of T cell receptor signaling. Its inhibition is believed to lower the activation threshold for T cells, thereby promoting a more robust anti-tumor immune response. When combined with anti-PD-1 therapy, which blocks a key inhibitory signal on T cells, the result is a potent one-two punch against the tumor.
Summary of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from a key preclinical study evaluating the efficacy of a dual DGKα/ζ inhibitor (a compound from the same chemical series as this compound) in combination with an anti-PD-1 antibody in syngeneic mouse tumor models.
| Treatment Group | Tumor Model | Metric | Value | p-value vs. Vehicle | p-value vs. Anti-PD-1 | p-value vs. DGKα/ζ Inhibitor |
| Vehicle | MC38 Colon Adenocarcinoma | Mean Tumor Volume (mm³) at Day 21 | ~1800 | - | - | - |
| Anti-PD-1 | MC38 Colon Adenocarcinoma | Mean Tumor Volume (mm³) at Day 21 | ~1000 | < 0.01 | - | - |
| DGKα/ζ Inhibitor | MC38 Colon Adenocarcinoma | Mean Tumor Volume (mm³) at Day 21 | ~1200 | < 0.05 | NS | - |
| Combination | MC38 Colon Adenocarcinoma | Mean Tumor Volume (mm³) at Day 21 | ~200 | < 0.0001 | < 0.001 | < 0.001 |
| Vehicle | EMT6 Breast Cancer | Mean Tumor Volume (mm³) at Day 21 | ~1500 | - | - | - |
| Anti-PD-1 | EMT6 Breast Cancer | Mean Tumor Volume (mm³) at Day 21 | ~800 | < 0.01 | - | - |
| DGKα/ζ Inhibitor | EMT6 Breast Cancer | Mean Tumor Volume (mm³) at Day 21 | ~1000 | < 0.05 | NS | - |
| Combination | EMT6 Breast Cancer | Mean Tumor Volume (mm³) at Day 21 | ~150 | < 0.0001 | < 0.001 | < 0.001 |
NS: Not Significant
Experimental Protocols
The following methodologies were employed in the preclinical studies cited above.
In Vivo Anti-Tumor Efficacy Studies
-
Animal Models: Female C57BL/6 mice (for the MC38 model) and female BALB/c mice (for the EMT6 model), aged 6-8 weeks, were used. All animal procedures were conducted in accordance with institutional guidelines.
-
Tumor Cell Implantation: 5 x 105 MC38 colon adenocarcinoma cells or 1 x 106 EMT6 breast cancer cells were implanted subcutaneously into the flank of the respective mouse strains.
-
Treatment Regimen:
-
Treatments were initiated when tumors reached a volume of approximately 100-150 mm³.
-
The DGKα/ζ inhibitor was administered orally (p.o.) once daily.
-
The anti-PD-1 antibody was administered intraperitoneally (i.p.) twice a week.
-
The vehicle control groups received the corresponding empty vehicles on the same schedule.
-
-
Endpoint Analysis: Tumor volumes were measured three times a week using calipers and calculated using the formula: (Length x Width²)/2. Body weights were also monitored as a measure of toxicity. The studies were concluded when tumors in the control groups reached a predetermined maximum size.
Visualizing the Science
The following diagrams illustrate the key biological pathways and experimental workflows.
Caption: DGKα Signaling Pathway in T Cells.
Caption: Preclinical In Vivo Efficacy Workflow.
Conclusion
The preclinical evidence strongly supports the hypothesis that combining a DGKα inhibitor like this compound with standard-of-care anti-PD-1 immunotherapy can lead to significantly enhanced anti-tumor efficacy. This combination strategy warrants further investigation in clinical settings to determine its potential benefit for patients with various solid tumors. The detailed experimental protocols provided herein offer a foundation for the design of such future studies.
T-Cell Response to BMS-684 vs. Pan-DGK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of T-cell activity is a cornerstone of modern immunotherapy. A key intracellular checkpoint in T-cell signaling is mediated by diacylglycerol kinases (DGKs), which attenuate T-cell receptor (TCR) signaling by metabolizing the second messenger diacylglycerol (DAG).[1] Inhibition of DGKs has emerged as a promising strategy to enhance anti-tumor immunity. This guide provides a detailed comparison of the T-cell response to two classes of DGK inhibitors: the selective DGKα inhibitor BMS-684 and broader-acting pan-DGK inhibitors, with a focus on dual DGKα/ζ inhibitors which are most relevant for T-cell function.[1][2]
Mechanism of Action: A Tale of Two Isoforms
Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the generation of DAG. DAG is crucial for the activation of downstream signaling pathways, including Ras-ERK and PKC-NF-κB, which are essential for T-cell activation, proliferation, and effector functions. The DGKα and DGKζ isoforms are the predominant DGK isoforms in T-cells and act as negative regulators by converting DAG to phosphatidic acid (PA), thereby dampening the TCR signal.[1][3]
This compound is a potent and highly selective inhibitor of the DGKα isoform, with an IC50 of 15 nM.[4][5] Its action is therefore focused on preventing the DGKα-mediated depletion of DAG.
Pan-DGK inhibitors , in the context of T-cell modulation, primarily refer to compounds that inhibit both DGKα and DGKζ. While DGKα and DGKζ share the function of DAG metabolism, they are not fully redundant and their expression and activation can be regulated differently.[6] Dual inhibition is hypothesized to produce a more profound and sustained T-cell response compared to the selective inhibition of a single isoform.[2][6]
Signaling Pathway: DGK Inhibition and T-Cell Activation
The following diagram illustrates the central role of DGKα and DGKζ in the T-cell receptor signaling pathway and the impact of their inhibition.
Caption: TCR signaling cascade and points of intervention for DGK inhibitors.
Comparative T-Cell Response Data
The following tables summarize the expected quantitative differences in T-cell responses to a selective DGKα inhibitor (like this compound) versus a dual DGKα/ζ inhibitor. The data is synthesized from multiple studies on DGK inhibition.[2][6][7]
Table 1: In Vitro T-Cell Cytokine Production
| Inhibitor Type | IL-2 Production (EC50) | IFN-γ Production (EC50) |
| This compound (DGKα selective) | 2-4 µM[7] | Moderate Increase |
| Dual DGKα/ζ Inhibitor | < 1 µM | Significant Increase |
Table 2: T-Cell Proliferation and Cytotoxicity
| Inhibitor Type | T-Cell Proliferation | In Vitro Cytotoxicity |
| This compound (DGKα selective) | Increased | Enhanced |
| Dual DGKα/ζ Inhibitor | Synergistically Potentiated[6] | Markedly Enhanced |
Table 3: Reversal of T-Cell Hyporesponsiveness
| Inhibitor Type | Resistance to Anergy | Activity in Immunosuppressive Conditions |
| This compound (DGKα selective) | Capable of reversing hyporesponsiveness | Effective |
| Dual DGKα/ζ Inhibitor | More robust and sustained reversal[6] | Highly effective, less sensitive to TGFβ and PGE2[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are outlines for key experiments used to compare DGK inhibitors.
T-Cell Activation and Cytokine Release Assay
Objective: To quantify the production of key cytokines (e.g., IL-2, IFN-γ) by T-cells following stimulation and treatment with inhibitors.
Methodology:
-
Isolate human primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Co-culture the T-cells with antigen-presenting cells (APCs), such as Raji cells, in the presence of a superantigen like Staphylococcal enterotoxin B (SEB) to stimulate TCR signaling.
-
Add serial dilutions of this compound or a pan-DGK inhibitor to the co-culture.
-
Incubate for 24-48 hours.
-
Collect the supernatant and quantify cytokine concentrations using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Determine the EC50 values for cytokine production for each inhibitor.
T-Cell Proliferation Assay
Objective: To measure the effect of DGK inhibitors on T-cell proliferation.
Methodology:
-
Label isolated T-cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Stimulate the T-cells (e.g., with anti-CD3/CD28 beads or in a mixed lymphocyte reaction).
-
Treat the cells with varying concentrations of this compound or a pan-DGK inhibitor.
-
Culture for 3-5 days.
-
Analyze CFSE dilution by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Experimental Workflow: Comparative Analysis of DGK Inhibitors
The following diagram outlines a typical workflow for comparing the efficacy of different DGK inhibitors.
References
- 1. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A detailed examination of the preclinical safety data for BMS-684, a selective Diacylglycerol Kinase α (DGKα) inhibitor, and its related compounds reveals a generally favorable safety profile, particularly concerning off-target activities. This guide provides a comparative analysis of available safety data for this compound and other notable DGK inhibitors, including BMS-502, R59022, R59949, and BMS-986408, to support researchers and drug development professionals in this therapeutic area.
The primary mechanism of action for this class of compounds is the inhibition of DGKα, and in some cases other DGK isoforms like DGKζ, which plays a crucial role in T-cell activation and is a promising target for cancer immunotherapy. The safety assessment of these compounds is critical to their development, with a focus on identifying potential off-target effects and in vivo toxicity.
In Vitro Safety Pharmacology
A key aspect of preclinical safety assessment is the evaluation of a compound's activity against a panel of known biological targets that are not the intended therapeutic target. This in vitro safety pharmacology profiling helps to identify potential adverse drug reactions early in the development process.
This compound has been evaluated against a comprehensive panel of 70 targets, including various G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. At a concentration of 30 μM, this compound exhibited no significant activity against any of these targets, indicating a high degree of selectivity and a low risk of off-target pharmacological effects.
While specific data for the other compounds against a standardized panel is not publicly available, the information gathered suggests varying selectivity profiles. For instance, the older DGK inhibitors, R59022 and R59949, are known to have off-target effects, notably on serotonin (B10506) receptors.
Below is a summary of the available in vitro safety data. Due to the limited public availability of comprehensive screening data for all compounds, a representative list of targets from a standard safety panel (such as the Eurofins SafetyScreen44®) is used for a comparative illustration.
Table 1: Comparative In Vitro Safety Profile of DGK Inhibitors Against a Representative Safety Panel
| Target Class | Representative Target | This compound (% Inhibition @ 30 µM) | BMS-502 | R59022 | R59949 | BMS-986408 |
| GPCRs | Adenosine A1 | No significant activity | Data not available | Data not available | Data not available | Data not available |
| Adrenergic α1A | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Adrenergic α2A | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Adrenergic β1 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Angiotensin AT1 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Cannabinoid CB1 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Dopamine D1 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Dopamine D2 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Histamine H1 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Muscarinic M1 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Serotonin 5-HT1A | No significant activity | Data not available | Known antagonist | Known antagonist | Data not available | |
| Serotonin 5-HT2A | No significant activity | Data not available | Known antagonist | Known antagonist | Data not available | |
| Ion Channels | CaV1.2 (L-type) | No significant activity | Data not available | Data not available | Data not available | Data not available |
| hERG | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| NaV1.5 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Transporters | Dopamine Transporter (DAT) | No significant activity | Data not available | Data not available | Data not available | Data not available |
| Norepinephrine Transporter (NET) | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Serotonin Transporter (SERT) | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Enzymes | COX-1 | No significant activity | Data not available | Data not available | Data not available | Data not available |
| COX-2 | No significant activity | Data not available | Data not available | Data not available | Data not available | |
| Phosphodiesterase (PDE3A) | No significant activity | Data not available | Data not available | Data not available | Data not available |
Note: "No significant activity" for this compound indicates that it was tested against a broad safety panel with no off-target effects observed at 30 µM. The specific targets listed are representative of such panels. Data for other compounds is largely unavailable in a comparable format.
In Vivo Safety and Tolerability
Preclinical in vivo studies are essential for evaluating the overall safety and tolerability of a drug candidate in a whole organism. These studies typically involve administering the compound to animal models and monitoring for a range of adverse effects.
For BMS-502, a dual DGKα/ζ inhibitor, pharmacokinetic studies in mice have shown favorable properties, including good oral bioavailability, low clearance, and a long half-life. In vivo studies also demonstrated a dose-dependent immune stimulation, which is consistent with its intended pharmacological effect.
Early in vivo experiments with the DGK inhibitor R59022 suggested a lack of toxicity at therapeutic doses, with no observed decrease in the body weight of treated mice.
BMS-986408 is currently undergoing clinical trials to evaluate its safety and tolerability in humans, both as a monotherapy and in combination with other cancer treatments. The primary focus of these trials is to determine the maximum tolerated dose.
Table 2: Summary of Available In Vivo Preclinical Safety Data
| Compound | Species | Dosing Route | Key Safety Findings |
| This compound | Data not available | Data not available | Data not available in the public domain. |
| BMS-502 | Mouse | Oral | Favorable pharmacokinetic profile. Dose-dependent immune stimulation. No specific toxicity data available. |
| R59022 | Mouse | Not specified | No observed toxicity or decrease in body weight at therapeutic doses. |
| R59949 | Data not available | Data not available | Data not available in the public domain. |
| BMS-986408 | Not specified | Not specified | Preclinical safety data not detailed; currently in clinical trials to assess safety and tolerability. |
Experimental Protocols
Detailed experimental protocols for the safety assessments of these specific compounds are not extensively published. However, the methodologies employed for in vitro safety pharmacology and in vivo toxicology studies generally follow standardized industry practices.
In Vitro Safety Pharmacology Panel
-
Assay Principle: A panel of assays is used to determine the activity of a test compound against a broad range of biological targets. These are typically radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.
-
General Procedure (Binding Assays):
-
A specific concentration of the test compound (e.g., 30 µM for this compound) is incubated with a preparation of the target protein (e.g., cell membranes expressing the receptor).
-
A radiolabeled ligand known to bind to the target is added.
-
After incubation, the amount of bound radioactivity is measured.
-
The percentage inhibition of radioligand binding by the test compound is calculated relative to a control with no compound.
-
-
General Procedure (Enzymatic Assays):
-
The test compound is incubated with the target enzyme and its specific substrate.
-
The enzymatic reaction is allowed to proceed for a defined period.
-
The amount of product formed is measured.
-
The percentage inhibition of enzyme activity by the test compound is calculated relative to a control.
-
In Vivo Acute Toxicity Study
-
Animal Model: Typically mice or rats.
-
General Procedure:
-
The test compound is administered to animals, usually via the intended clinical route (e.g., oral gavage).
-
A range of doses are tested, including a vehicle control group.
-
Animals are observed for a specified period for clinical signs of toxicity, changes in body weight, and mortality.
-
At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis, and organs are harvested for macroscopic and microscopic examination (histopathology).
-
Signaling Pathways and Experimental Workflows
To visualize the key concepts discussed, the following diagrams illustrate the DGKα signaling pathway, a typical in vitro safety screening workflow, and the logical relationship in assessing the therapeutic index.
Caption: DGKα signaling pathway in T-cell activation and its inhibition by this compound.
Caption: A typical workflow for in vitro safety pharmacology screening.
Caption: Logical relationship for determining a favorable therapeutic index.
Safety Operating Guide
Navigating the Safe Disposal of BMS-684: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of investigational compounds like BMS-684 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulatory standards and minimizes potential risks to human health and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in established best practices for chemical and pharmaceutical waste management.
I. Essential Pre-Disposal Steps
Before initiating the disposal process, it is crucial to gather all necessary information and prepare the waste appropriately.
-
Consult Institutional EHS: The primary and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[1][2] They will provide specific instructions, appropriate waste containers, labels, and arrange for pickup.
-
Review Available Compound Information: While a comprehensive SDS is unavailable, compiling the known chemical properties of this compound can assist EHS in determining the correct disposal pathway.
Property Value Source Molecular Formula C27H26N4O3 [3] Molecular Weight 454.52 g/mol [3] CAS Number 313552-29-3 [4] Appearance Solid Powder [4] Solubility 10 mM in DMSO [4] Storage Solid Powder: -20°C for 12 Months; In Solvent: -80°C for 6 Months [4][5]
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to the specific requirements of your institution.
1. Waste Identification and Segregation:
-
Pure Compound (Solid): Unused or expired solid this compound should be treated as chemical waste.
-
Solutions: Solutions of this compound, particularly in solvents like DMSO, must be disposed of as chemical waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste and segregated for proper disposal.
2. Containerization:
-
Use only EHS-approved and appropriately labeled waste containers.
-
Solid Waste: Place solid this compound and contaminated dry materials into a designated solid chemical waste container.
-
Liquid Waste: Collect solutions of this compound in a labeled, leak-proof liquid waste container. Ensure the container is compatible with the solvent used (e.g., a container suitable for DMSO).
3. Labeling:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The solvent and its concentration (for liquid waste)
-
An estimate of the quantity of this compound
-
The date the waste was first added to the container
-
Your name, laboratory, and contact information
-
4. Storage:
-
Store waste containers in a designated, secure area within the laboratory, away from general lab traffic.
-
Ensure containers are sealed to prevent spills or the release of vapors.
5. Disposal:
-
Arrange for the collection of the waste by your institution's EHS department according to their established schedule and procedures.
III. Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the safe disposal of a laboratory chemical like this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize the specific protocols and guidance provided by your institution's Environmental Health and Safety department to ensure a safe and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling BMS-684
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of BMS-684, a selective DGKα inhibitor. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring the integrity of your work.
Personal Protective Equipment (PPE) and Engineering Controls
Given that the toxicological properties of this compound have not been fully investigated, a cautious approach to handling is essential. The following table summarizes the required personal protective equipment and engineering controls to minimize exposure.
| Category | Requirement | Specification |
| Ventilation | Chemical Fume Hood | All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Eye Protection | Safety Glasses | Appropriate safety glasses should be worn at all times when in the laboratory. |
| Hand Protection | Chemical Resistant Gloves | Wear chemical resistant gloves. Given the lack of specific data for this compound, nitrile gloves are a common and effective choice for many laboratory chemicals. Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect against skin contact. |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and integrity of this compound, as well as ensuring the safety of laboratory personnel.
Storage of Stock Solutions
For optimal stability, adhere to the following storage conditions for this compound stock solutions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
First Aid Measures in Case of Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure rinsing of the entire surface. Seek immediate medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove any contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
In the event of a spill, and for routine disposal of this compound waste, follow these established protocols to ensure safety and environmental protection.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place all contaminated materials into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.
-
Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
To ensure a logical and safe process, the following workflow should be followed when working with this compound.
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
